NOT Receptor Modulator 1
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-22(2,26)18-5-3-4-16(12-18)17-8-11-21-24-20(14-25(21)13-17)15-6-9-19(23)10-7-15/h3-14,26H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUSXNRKHZXSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of NOT Receptor Modulator 1: A Technical Guide
For Immediate Release
Shanghai, China – December 5, 2025 – In the intricate landscape of neurodegenerative disease research and drug development, the nuclear receptor subfamily 4 group A member 2 (NR4A2), more commonly known as Nurr1, has emerged as a promising therapeutic target. This technical guide delves into the core mechanism of action of NOT Receptor Modulator 1, a compound identified as a modulator of this critical nuclear receptor. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's biological activity, supported by experimental data and detailed protocols.
This compound, also referred to as SA00025, is a modulator of the nuclear receptor Nurr1.[1][2] Nurr1 is an orphan nuclear receptor that plays a pivotal role in the development, maintenance, and survival of dopaminergic neurons, making it a key target for interventions in neurodegenerative disorders such as Parkinson's disease.[3] It is also involved in mitigating inflammation.[2] This guide will synthesize the available data on this compound, including its divergent activities in different assay systems, and provide a detailed overview of its mechanism of action.
Core Mechanism of Action: A Tale of Two Assays
The characterization of this compound's interaction with Nurr1 has yielded intriguing and seemingly contradictory results, underscoring the importance of the experimental context in defining a compound's activity.
Initial investigations using a Gal4 hybrid reporter gene assay indicated that this compound (referred to as SA00025 in the study) did not activate NR4A receptors, including Nurr1. At concentrations ranging from 10 nM to 3 µM, no receptor activation was observed, and cytotoxicity was noted at higher concentrations. This assay format utilizes a chimeric receptor, fusing the ligand-binding domain (LBD) of the target receptor (Nurr1) to the DNA-binding domain (DBD) of the yeast Gal4 protein.
In stark contrast, subsequent studies employing a full-length human Nurr1 reporter assay in HEK293 cells identified this compound as a potent Nurr1 agonist.[1] This assay format utilizes the complete, native Nurr1 receptor. The discrepancy in the findings suggests that the activity of this compound may be dependent on the full-length architecture of the Nurr1 receptor, which is not fully recapitulated in the Gal4 hybrid system. The presence of domains other than the LBD in the full-length receptor may be crucial for the agonistic activity of this compound.
The proposed mechanism of action, therefore, is that this compound acts as a potent agonist of the full-length Nurr1 receptor, thereby initiating the transcription of genes crucial for dopaminergic neuron function and survival, as well as those involved in anti-inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound (SA00025).
| In Vitro Activity | |
| Parameter | Value |
| Target | Full-length human Nurr1 |
| Assay System | Reporter gene assay in HEK293 cells |
| Activity | Agonist |
| EC50 | 2.5 nM[1] |
| In Vivo Administration and Effects (Rat Model) | |
| Parameter | Details |
| Compound | SA00025 (this compound) |
| Dosage | 30 mg/kg, daily oral gavage[1][2] |
| Brain Penetrance | Confirmed, with maximum concentration at 4 hours post-gavage[1][4] |
| Biological Effects | - Modulation of dopaminergic target gene transcription (Nurr1, TH, VMAT)[1] - Neuroprotection in a 6-OHDA lesion model of Parkinson's disease[2] - Anti-inflammatory effects, indicated by changes in microglial morphology and reduced IBA-1 and GFAP staining[2][5] |
Signaling Pathway
The agonistic activity of this compound on Nurr1 is anticipated to trigger a downstream signaling cascade that promotes neuroprotection and reduces inflammation. Upon binding, the modulator likely induces a conformational change in the Nurr1 receptor, leading to the recruitment of co-activators and the initiation of target gene transcription. These target genes include those essential for the dopaminergic phenotype, such as tyrosine hydroxylase (TH) and vesicular monoamine transporter 2 (VMAT).[1] Furthermore, Nurr1 activation is known to suppress neuroinflammatory pathways.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize this compound.
Full-Length Nurr1 Reporter Gene Assay
This assay is designed to measure the ability of a compound to activate the full-length Nurr1 receptor and drive the expression of a reporter gene.
1. Cell Culture and Transfection:
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Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
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Cells are seeded in multi-well plates and allowed to adhere.
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Transient transfection is performed using a lipid-based transfection reagent. The following plasmids are co-transfected:
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An expression vector containing the full-length human Nurr1 cDNA.
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A reporter plasmid containing a Nurr1-responsive element (e.g., NBRE) upstream of a luciferase gene.
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A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
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2. Compound Treatment:
-
Following transfection, the cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO).
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The cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
3. Luciferase Assay:
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The activity of both luciferases (firefly and Renilla) is measured using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
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The fold activation relative to the vehicle control is calculated for each compound concentration.
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The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Neuroprotection Study (6-OHDA Rat Model)
This protocol assesses the neuroprotective effects of this compound in a chemically-induced rat model of Parkinson's disease.
1. Animal Model:
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Adult male rats are used.
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A unilateral lesion of the nigrostriatal dopamine (B1211576) system is induced by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the striatum.
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To exacerbate the inflammatory response, a priming injection of the toll-like receptor 3 agonist polyinosinic:polycytidylic acid (poly(I:C)) can be administered into the substantia nigra prior to the 6-OHDA lesion.[2]
2. Compound Administration:
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This compound (30 mg/kg) or vehicle is administered daily by oral gavage for the duration of the study (e.g., 32 days).[2]
3. Behavioral Assessment:
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Motor function can be assessed using tests such as the cylinder test or amphetamine-induced rotation test to quantify the extent of the lesion and any therapeutic benefit.
4. Histological and Immunohistochemical Analysis:
-
At the end of the study, the animals are euthanized, and their brains are collected.
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Brain sections are processed for immunohistochemical staining of:
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Tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons and fibers.
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Ionized calcium-binding adapter molecule 1 (Iba1) to assess microglial activation (neuroinflammation).
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Glial fibrillary acidic protein (GFAP) to assess astrogliosis (neuroinflammation).
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5. Data Analysis:
-
The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereological methods.
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The intensity and morphology of Iba1 and GFAP staining are analyzed to assess the level of neuroinflammation.
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Statistical comparisons are made between the vehicle-treated and compound-treated groups.
Experimental Workflow Diagrams
Conclusion
This compound (SA00025) presents a compelling profile as a potent agonist of the full-length Nurr1 receptor. The available data strongly suggest its potential as a neuroprotective and anti-inflammatory agent, warranting further investigation for the treatment of neurodegenerative diseases. The discrepancy in its activity between different reporter assay systems highlights a critical consideration for drug discovery and development in the nuclear receptor field: the choice of assay can profoundly influence the perceived mechanism of action. Future studies should aim to further elucidate the structural basis for its interaction with the full-length Nurr1 receptor and expand on its promising in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of NOT Receptor Modulator 1 (SA00025)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NOT Receptor Modulator 1, also identified as SA00025. This small molecule is a potent agonist of the Nuclear receptor-related 1 protein (Nurr1, also known as NR4A2 or NOT), a critical transcription factor implicated in the development, maintenance, and survival of dopaminergic neurons. The dysregulation of Nurr1 is associated with neurodegenerative disorders, particularly Parkinson's disease, making it a promising therapeutic target. This document details the scientific background of Nurr1, the discovery of SA00025 as a potent modulator, a representative synthetic route to the imidazo[1,2-a]pyridine (B132010) scaffold, its mechanism of action through the Nurr1 signaling pathway, and detailed protocols for key in vitro and in vivo assays. Quantitative data for SA00025 and other relevant Nurr1 modulators are presented for comparative analysis.
Introduction to the Nurr1/NOT Receptor
Nurr1 is an orphan nuclear receptor that plays a crucial role in the central nervous system. It is essential for the differentiation and maintenance of midbrain dopaminergic neurons, the primary cell type lost in Parkinson's disease. Nurr1 functions as a ligand-activated transcription factor, although its endogenous ligand is yet to be definitively identified. It can act as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). These different forms bind to specific DNA response elements to regulate the expression of genes involved in dopamine (B1211576) synthesis and neuroprotection. Given its central role in dopaminergic neuron health, the discovery of small molecules that can modulate Nurr1 activity is a significant area of research for the development of novel therapies for neurodegenerative diseases.
Discovery of this compound (SA00025)
This compound, or SA00025, was identified through a high-throughput screening campaign aimed at discovering novel agonists for the Nurr1 receptor. The primary goal of this program was to identify compounds with the potential for treating Parkinson's disease. SA00025 belongs to the 2-aryl-imidazo[1,2-a]pyridine class of compounds.
Chemical Information:
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Compound Name: this compound (SA00025)
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Systematic Name: 2-{3-[2-(4-chlorophenyl)imidazo[1,2-a]-pyridin-6-yl]phenyl}propan-2-ol
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CAS Number: 1015231-98-7
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Molecular Formula: C22H19ClN2O
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Molecular Weight: 362.85 g/mol
The discovery of SA00025 and related tricyclic imidazopyridines highlighted a promising scaffold for the development of potent and selective Nurr1 modulators.
Synthesis of this compound (SA00025)
While a specific, detailed, step-by-step synthesis protocol for SA00025 is not publicly available, a representative synthesis of the 2-phenyl-imidazo[1,2-a]pyridine core can be described based on published methods for analogous compounds. The general approach involves the condensation of a 2-aminopyridine (B139424) derivative with a substituted α-bromoketone.
Representative Synthetic Scheme:
"NOT Receptor Modulator 1 signaling pathway"
An In-Depth Technical Guide to the NOT Receptor Modulator 1 (NRM1) Signaling Pathway
Disclaimer: The "this compound (NRM1)" is a placeholder designation. The following technical guide is based on the well-characterized Transforming Growth Factor-Beta (TGF-β) signaling pathway to provide a detailed and functionally accurate representation that adheres to the requested format.
Introduction
The this compound (NRM1), for the purpose of this guide represented by the Transforming Growth Factor-Beta (TGF-β) signaling pathway, is a crucial and evolutionarily conserved signal transduction cascade.[1][2] It plays a pivotal role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, migration, and homeostasis in both embryonic development and adult organisms.[1][3] The pathway is initiated by a large family of secreted polypeptide morphogens, including TGF-βs, Bone Morphogenetic Proteins (BMPs), and Growth and Differentiation Factors (GDFs).[1][4] Given its central role in cell fate determination, dysregulation of the NRM1/TGF-β signaling pathway is implicated in a wide range of diseases, such as cancer, autoimmune disorders, fibrosis, and developmental abnormalities.[3][5][6] This guide provides a comprehensive technical overview of the core signaling mechanism, quantitative data, and key experimental protocols for researchers, scientists, and drug development professionals.
The Core Signaling Pathway: A Canonical Cascade
The canonical NRM1/TGF-β signaling pathway is a relatively direct route from the cell surface to the nucleus, primarily mediated by a family of intracellular proteins called SMADs.[1][7]
2.1 Ligand Binding and Receptor Complex Formation Signaling is initiated when a dimeric NRM1/TGF-β ligand binds to a type II receptor (e.g., TβRII), which is a constitutively active serine/threonine kinase.[3][8] This binding event induces a conformational change that facilitates the recruitment of a type I receptor (e.g., TβRI or ALK5) into the complex, forming a hetero-tetrameric structure of two type I and two type II receptors.[1][9][10]
2.2 Receptor Activation and SMAD Phosphorylation Within the hetero-tetrameric complex, the type II receptor kinase phosphorylates the type I receptor in its glycine-serine rich (GS) domain.[3][4][8] This phosphorylation event activates the type I receptor's kinase domain, which can then propagate the signal.[8][11] The activated type I receptor specifically recognizes and phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3, at a conserved SSXS motif in their C-terminus.[3][12][13]
2.3 SMAD Heteromerization and Nuclear Translocation Upon phosphorylation, the R-SMADs undergo a conformational change that unmasks a nuclear localization signal and promotes their association with the common mediator SMAD (co-SMAD), SMAD4.[10][12][14] The resulting heteromeric complex of phosphorylated R-SMADs and SMAD4 then translocates from the cytoplasm into the nucleus.[1][3][10]
2.4 Transcriptional Regulation of Target Genes Inside the nucleus, the SMAD complex acts as a transcription factor.[7] It binds directly to specific DNA sequences, known as SMAD Binding Elements (SBEs), in the promoter regions of target genes.[3] The complex then recruits other transcriptional co-activators, co-repressors, and chromatin remodeling factors to modulate the expression of a wide array of genes that execute the cellular response.[15] Target genes are involved in processes ranging from cell cycle arrest (e.g., upregulation of p15 (B1577198) and p21) to epithelial-mesenchymal transition (EMT) (e.g., upregulation of Snail and ZEB1).[16]
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Strategies for Exploring TGF-β Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. TGF Beta Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative multi-omics framework for causal gene discovery in Long COVID | PLOS Computational Biology [journals.plos.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 10. sinobiological.com [sinobiological.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Quantitative analysis of transient and sustained transforming growth factor-β signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 16. Expression analysis of the TGF-β/SMAD target genes in adenocarcinoma of esophagogastric junction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of Nurr1 (NR4A2) Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nurr1, also known as Nuclear Receptor Subfamily 4 Group A Member 2 (NR4A2), is an orphan nuclear receptor that plays a critical role in the development and maintenance of dopaminergic neurons.[1][2][3] Its involvement in neuroprotective and anti-inflammatory pathways has made it a promising therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3][4][5] Unlike conventional nuclear receptors, Nurr1 possesses a ligand-binding domain (LBD) with a tightly packed hydrophobic core, making the development of direct modulators challenging.[6][7] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of reported Nurr1 modulators, details of key experimental protocols for their characterization, and a summary of the associated signaling pathways. The compound referred to as "NOT Receptor Modulator 1" is a modulator of Nurr1, as identified in patent literature, placing its SAR within the broader context of the chemical scaffolds discussed herein.
Structure-Activity Relationship (SAR) of Nurr1 Modulators
The development of Nurr1 modulators has evolved from initial screenings of existing drugs to structure-guided design of novel chemotypes. Two prominent scaffolds that have been extensively studied are derivatives of the antimalarial drug amodiaquine (B18356) and the endogenous ligand 5,6-dihydroxyindole (B162784) (DHI).
Amodiaquine and chloroquine (B1663885) were among the first identified direct agonists of Nurr1.[1] SAR studies on these 4-aminoquinoline (B48711) scaffolds have provided valuable insights for developing more potent and selective modulators.
Table 1: SAR Data for Amodiaquine-based Nurr1 Agonists
| Compound | R1 | R2 | EC50 (µM) | Binding Affinity (Kd, µM) | Reference |
| Amodiaquine | H | CH2-N(Et)2 | ~20 | Not Reported | [1] |
| Chloroquine | H | CH(CH3)-(CH2)3-N(Et)2 | >20 | Binds to LBD | [6][8] |
| AQ-derived agonist 1 | Cl | (CH2)2-morpholine | 0.4 ± 0.2 | Not Reported | [9] |
| AQ-derived agonist 2 | Cl | (CH2)3-piperidine | 0.07 | 0.14 | [10] |
| AQ-derived agonist 3 | OCH3 | (CH2)2-pyrrolidine | 2.9 ± 0.9 | Not Reported | [9] |
EC50 values were determined using a Gal4-Nurr1 hybrid reporter gene assay. Binding affinity was determined by isothermal titration calorimetry (ITC).
The data in Table 1 illustrates that modifications to the side chain of the 4-aminoquinoline core significantly impact agonist potency. Generally, the presence of a chlorine atom at the 7-position and a cyclic amine on the side chain are favorable for activity.
DHI, a metabolite of dopamine, has been identified as a potential endogenous ligand for Nurr1, forming a covalent adduct with Cys566 in the LBD.[1][11] This has inspired the development of indole-based agonists.
Table 2: SAR Data for DHI-based Nurr1 Agonists
| Compound | R1 | R2 | EC50 (µM) | Binding Affinity (Kd, µM) | Reference |
| 5,6-dihydroxyindole (DHI) | OH | OH | Not Reported | Covalent binder | [1][11] |
| 5-chloro-1H-indole | Cl | H | >10 | Not Reported | [1] |
| DHI-descendant 5o | - | - | 2 ± 1 | 0.8 ± 0.1 | [11] |
| 5o/AQ-hybrid 13 | - | - | 4 ± 1 | 0.5 ± 0.1 | [11] |
EC50 values were determined using a Gal4–Nurr1 hybrid reporter gene assay. Binding affinity was determined by isothermal titration calorimetry (ITC).
Structure-guided design based on DHI has led to the discovery of novel agonists with sub-micromolar binding affinities.[1][11] These studies highlight the druggability of the surface region of the Nurr1 LBD.[1][11]
Experimental Protocols
The characterization of Nurr1 modulators typically involves a combination of cellular and biophysical assays to determine their functional activity and direct binding to the receptor.
This is a widely used cellular assay to assess the ability of a compound to modulate the transcriptional activity of the Nurr1 LBD.[1][9][10][11]
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured under standard conditions. The cells are then co-transfected with three plasmids:
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A chimeric receptor plasmid expressing the DNA-binding domain of the yeast transcription factor Gal4 fused to the human Nurr1 LBD (pFA-CMV-hNurr1-LBD).
-
A reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple Gal4 upstream activation sequences (pFR-Luc).
-
A control plasmid expressing Renilla luciferase, used for normalization of transfection efficiency and cell viability (pRL-SV40).
-
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compounds or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle-treated cells. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a small molecule and a protein.[1][10][11]
Methodology:
-
Protein Preparation: The purified recombinant Nurr1 LBD is prepared in a suitable buffer and placed in the sample cell of the ITC instrument.
-
Ligand Preparation: The test compound is dissolved in the same buffer and loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
Signaling Pathways and Experimental Workflows
Nurr1 is involved in multiple signaling pathways that regulate neuronal function, inflammation, and cell survival.[3][12][13] It can be activated by various upstream signals and, in turn, regulates the expression of a range of target genes.
Caption: Simplified Nurr1 signaling pathway showing upstream activators and downstream effects.
The process of identifying and validating novel Nurr1 modulators follows a logical progression from initial screening to in-depth characterization.
Caption: A typical workflow for the discovery and development of Nurr1 modulators.
The development of potent and selective Nurr1 modulators is an active area of research with significant therapeutic potential. The SAR studies on amodiaquine and DHI-based scaffolds have provided a solid foundation for the rational design of new chemical entities. The combination of cellular and biophysical assays is crucial for the comprehensive characterization of these compounds. A deeper understanding of the complex signaling pathways involving Nurr1 will further aid in the development of novel therapeutics for a range of debilitating diseases.
References
- 1. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of NURR1 in metabolic abnormalities of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of Imatinib with the Bcr-Abl Tyrosine Kinase
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Imatinib (B729), a cornerstone in targeted cancer therapy. While the prompt specified "NOT Receptor Modulator 1," this appears to be a placeholder. Therefore, this document focuses on Imatinib, a well-characterized tyrosine kinase inhibitor, and its interaction with its primary target, the Bcr-Abl fusion protein. Imatinib's high affinity and specific binding to the ATP-binding site of Bcr-Abl selectively inhibits the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).[1][2][3] Understanding the quantitative aspects of this molecular interaction is crucial for the development of next-generation inhibitors and for overcoming mechanisms of drug resistance.
Quantitative Data: Binding Affinity and Potency
The interaction between Imatinib and the Bcr-Abl kinase has been extensively quantified through various biochemical and cellular assays. The following tables summarize key binding affinity (Kd), half-maximal inhibitory concentration (IC50), and kinetic parameters.
Table 1: Imatinib Binding Affinity (Kd)
The dissociation constant (Kd) is a direct measure of the affinity between a ligand (Imatinib) and its protein target (Abl kinase). A lower Kd value indicates a stronger binding affinity.
| Target Domain | Method | Dissociation Constant (Kd) | Reference |
| Abl Kinase Domain (ATP Site) | Not Specified | ~10 nM | [4] |
| Abl Kinase (Myristoyl Pocket) | Isothermal Titration Calorimetry (ITC) | ~10 µM | [4] |
Note: Imatinib demonstrates a significantly higher affinity for the primary ATP-binding site compared to the secondary allosteric site in the myristoyl pocket.[4][5]
Table 2: Imatinib Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) measures the functional strength of an inhibitor. It represents the concentration of Imatinib required to inhibit the activity of the target kinase or cell proliferation by 50%.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| v-Abl Tyrosine Kinase | Cell-free | 0.6 µM | [6] |
| c-Kit | Cell-free / Cell-based | 0.1 µM | [6] |
| PDGFR | Cell-free / Cell-based | 0.1 µM | [6] |
| Wild-type Abl Kinase | In-cell NanoBRET | 0.44 ± 0.10 μM | [7] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration in biochemical assays or the specific cell line used in cellular assays.[2][8]
Table 3: Imatinib Binding Kinetics
Binding kinetics, described by the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic view of the drug-target interaction. The residence time (1/koff) of a drug on its target is increasingly recognized as a critical parameter for in vivo efficacy. While specific numerical values for kon and koff for the Imatinib-Bcr-Abl interaction are not detailed in the provided search results, their importance is highlighted in studies of drug resistance, where altered kinetics can lead to reduced treatment efficacy.[7][9]
| Parameter | Description | Significance |
| k_on (Association Rate) | The rate at which Imatinib binds to Bcr-Abl. | A faster 'on-rate' can lead to more rapid target inhibition. |
| k_off (Dissociation Rate) | The rate at which the Imatinib/Bcr-Abl complex dissociates. | A slower 'off-rate' (longer residence time) can prolong the inhibitory effect, even after systemic drug concentrations have decreased.[10] |
| Residence Time (1/k_off) | The average duration the drug remains bound to its target. | A key determinant of sustained target engagement and pharmacological effect. |
Note: Mutations in the Abl kinase domain can significantly alter these kinetic parameters, leading to Imatinib resistance by either reducing affinity or increasing the dissociation rate.[7][9]
Experimental Protocols
The quantitative data presented above are derived from a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays used in the study of Imatinib's binding characteristics.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Methodology:
-
Sample Preparation: A solution of purified Abl kinase domain is placed in the sample cell of the calorimeter. A solution of Imatinib at a known concentration is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the Imatinib solution are made into the Abl kinase solution.
-
Heat Measurement: The ITC instrument measures the minute heat changes that occur after each injection as the Imatinib binds to the kinase. A reference cell containing only buffer is used to subtract background heat effects.
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of Imatinib to Abl kinase. This binding isotherm is then fitted to a binding model (e.g., one set of sites) to calculate the Kd, stoichiometry, and enthalpy of the interaction.[4][11]
Cellular IC50 Determination using MTS Assay
This cell-based assay determines the concentration of Imatinib required to inhibit the proliferation of Bcr-Abl-positive cells by 50%.
Methodology:
-
Cell Culture: Bcr-Abl expressing cells (e.g., K562) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize.
-
Compound Treatment: Cells are treated with a serial dilution of Imatinib, covering a wide concentration range. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours) to allow the compound to exert its anti-proliferative effect.
-
MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Metabolically active, viable cells convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Reading: After a short incubation with the MTS reagent, the absorbance is measured using a microplate reader at 490-540 nm.
-
Data Analysis: The absorbance values are converted to percentage of inhibition relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[6][12]
In-Cell Target Engagement using NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a specific protein target within living cells.
Methodology:
-
Cell Line Engineering: The target protein (Abl kinase) is endogenously tagged or exogenously expressed as a fusion with NanoLuc® luciferase.
-
Tracer Addition: A fluorescently labeled tracer compound that is known to bind to the target protein is added to the cells.
-
Compound Competition: The cells are then treated with varying concentrations of the unlabeled test compound (Imatinib). Imatinib will compete with the fluorescent tracer for binding to the NanoLuc®-Abl fusion protein.
-
BRET Measurement: A substrate for NanoLuc® is added, causing the luciferase to emit light. If the fluorescent tracer is bound to the NanoLuc®-Abl protein, the emitted light energy will excite the tracer, which in turn emits fluorescence at a different wavelength. This energy transfer (BRET) is measured.
-
Data Analysis: As the concentration of Imatinib increases, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. The data is used to generate a competition binding curve from which the cellular IC50 can be calculated. This method can also be adapted to measure dissociation kinetics in real-time.[7]
Mandatory Visualizations
Bcr-Abl Signaling Pathway and Imatinib Inhibition
The following diagram illustrates the primary signaling cascades activated by the constitutively active Bcr-Abl kinase and the point of inhibition by Imatinib. Bcr-Abl promotes cell proliferation and survival through pathways such as RAS/MAPK and PI3K/AKT.[13][14][15][16] Imatinib blocks the ATP binding site, preventing substrate phosphorylation and shutting down these downstream signals.[16]
Caption: Bcr-Abl signaling pathways and the inhibitory action of Imatinib.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
This diagram outlines the logical flow of an ITC experiment to determine the binding affinity of a small molecule inhibitor to its target protein.
Caption: Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.
References
- 1. Targeted therapy - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. The Bcr-Abl tyrosine kinase inhibitor imatinib and promising new agents against Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib can act as an Allosteric Activator of Abl Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Promega Corporation [worldwide.promega.com]
- 11. Study of the binding affinity between imatinib and α-1 glycoprotein using nuclear spin relaxation and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. encyclopedia.pub [encyclopedia.pub]
The Ripple Effect: A Technical Guide to the Downstream Consequences of NOTCH1 Receptor Modulation
For Immediate Release
This technical guide provides a comprehensive overview of the downstream effects following the modulation of the NOTCH1 receptor, a critical regulator of cellular processes. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the NOTCH1 signaling pathway, its molecular targets, and the experimental methodologies used to elucidate its function.
Introduction to NOTCH1 Signaling
The NOTCH1 signaling pathway is a highly conserved intercellular communication system essential for embryonic development and adult tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in a multitude of diseases, including various cancers.[1][3] The canonical pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the NOTCH1 receptor. This interaction triggers a series of proteolytic cleavages, ultimately releasing the NOTCH1 intracellular domain (NICD).[2][4] The liberated NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF-1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins.[4][5] This complex drives the expression of a host of downstream target genes that orchestrate fundamental cellular responses such as proliferation, differentiation, apoptosis, and cell fate decisions.[1][6]
Core Signaling Cascade
The activation of the NOTCH1 receptor initiates a direct and streamlined signaling cascade. The process begins with ligand binding, leading to two successive proteolytic cleavages of the receptor. The final cleavage, mediated by the γ-secretase complex, liberates the NICD.[6] This active fragment is the core signaling mediator that travels to the nucleus. Inside the nucleus, NICD displaces a corepressor complex from the DNA-binding protein CSL and recruits coactivators, including MAML, to initiate the transcription of target genes.[5][7]
Key Downstream Target Genes and Their Functions
The transcriptional activation by the NICD-CSL-MAML complex, also known as the NOTCH transcriptional complex (NTC), results in the expression of a wide array of target genes.[5] The primary and most well-characterized targets belong to the Hairy/Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families of basic helix-loop-helix transcription factors.[6]
| Target Gene | Function | Cellular Process |
| HES1 | Transcriptional repressor | Maintenance of stem cells, inhibition of neuronal differentiation, regulation of cell cycle. |
| HEY1 | Transcriptional repressor | Cardiovascular development, angiogenesis, cell fate decisions. |
| c-MYC | Transcription factor | Cell growth, proliferation, metabolism.[3] |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor | Cell cycle arrest.[8] |
| BCL-2 | Anti-apoptotic protein | Inhibition of apoptosis.[3][9] |
| VEGFR | Receptor tyrosine kinase | Angiogenesis.[4] |
| CCND1 (Cyclin D1) | Cell cycle regulator | G1/S phase transition.[5] |
| Snail, Slug | Transcription factors | Epithelial-mesenchymal transition (EMT).[1][9] |
Quantitative Effects of NOTCH1 Modulation
Modulation of NOTCH1 activity, either through activation or inhibition, leads to quantifiable changes in the expression of its downstream target genes. The following table summarizes representative data from studies investigating these effects.
| Cell Line | Modulator | Target Gene | Fold Change in Expression | Reference |
| MG63 (Osteosarcoma) | NICD1 plasmid transfection (Activation) | HES1 mRNA | ~50-fold increase | [6] |
| Saos-2 (Osteosarcoma) | NICD1 plasmid transfection (Activation) | HES1 mRNA | ~5.8-fold increase | [6] |
| MG63 (Osteosarcoma) | DAPT (γ-secretase inhibitor) | HES1 mRNA | ~50% decrease | [6] |
| Saos-2 (Osteosarcoma) | DAPT (γ-secretase inhibitor) | HES1 mRNA | ~40% decrease | [6] |
| Chondrogenic cell aggregates | DAPT (50 nM) | HEY-1 mRNA | ~96% decrease (at day 2) | [10] |
| Chondrogenic cell aggregates | DAPT (50 nM) | HES-1 mRNA | ~93% decrease (at day 0) | [10] |
| L. reissneri | Lr.Notch1 gene silencing | Differentially Expressed Genes | 169 up-regulated, 262 down-regulated | [4] |
Experimental Protocols
The investigation of NOTCH1 downstream effects relies on a variety of established molecular and cellular biology techniques.
Analysis of Gene Expression
Quantitative Real-Time PCR (qPCR): This technique is used to quantify the mRNA levels of NOTCH1 target genes.
-
Protocol:
-
Total RNA is extracted from cells or tissues of interest.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific for the target genes (e.g., HES1, HEY1) and a reference gene (e.g., GAPDH).
-
The relative expression of the target gene is calculated using the ΔΔCt method.[4]
-
Semi-quantitative RT-PCR: This method provides an estimation of gene expression levels.
-
Protocol:
-
Similar to qPCR, RNA is extracted and reverse-transcribed.
-
PCR is performed for a set number of cycles.
-
The PCR products are resolved on an agarose (B213101) gel, and band intensity is compared to a control.[11]
-
Analysis of Protein Expression
Western Blot: This technique is used to detect and quantify the protein levels of NOTCH1 and its downstream targets.
-
Protocol:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NICD, HES1) and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.[11]
-
Immunohistochemistry (IHC): This method is used to visualize the expression and localization of proteins in tissue sections.
-
Protocol:
-
Tissue samples are fixed, embedded in paraffin, and sectioned.
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitopes.
-
Sections are incubated with a primary antibody against the target protein (e.g., NOTCH1, HES1).
-
A secondary antibody linked to a detection system is applied.
-
The signal is visualized using a chromogen, and the sections are counterstained and mounted.[8]
-
Analysis of Transcriptional Activity
Luciferase Reporter Assay: This assay measures the transcriptional activity of the NOTCH1 signaling pathway.
-
Protocol:
-
Cells are co-transfected with a reporter plasmid containing a luciferase gene downstream of CSL binding sites and a plasmid expressing the modulator of interest.
-
A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
After a defined period, cells are lysed, and luciferase activity is measured using a luminometer.[12]
-
Conclusion
The modulation of the NOTCH1 receptor triggers a well-defined signaling cascade that culminates in the altered expression of a specific set of downstream target genes. These genes, in turn, orchestrate a wide range of cellular processes. Understanding the intricacies of these downstream effects is paramount for the development of targeted therapies for diseases driven by aberrant NOTCH1 signaling. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this critical pathway.
References
- 1. Frontiers | The role of notch signaling pathway in cancer: mechanistic insights, therapeutic potential, and clinical progress [frontiersin.org]
- 2. Cannabinoid Combination Targets NOTCH1-Mutated T-ALL Through the Integrated Stress Response Pathway [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting Notch1 signaling pathway positively affects the sensitivity of osteosarcoma to cisplatin by regulating the expression and/or activity of Caspase family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notch1 signaling pathway promotes growth and metastasis of gastric cancer via modulating CDH5 | Aging [aging-us.com]
- 8. mdpi.com [mdpi.com]
- 9. The role of notch signaling pathway in cancer: mechanistic insights, therapeutic potential, and clinical progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mammalian NOTCH Receptor Activation and Signaling Protocols | Springer Nature Experiments [experiments.springernature.com]
Pharmacological Profile of NOT Receptor Modulator 1 (NRM-1): A Technical Guide
Disclaimer: "NOT Receptor Modulator 1" (NRM-1) and its target, the "Novel Orphan Target (NOT) Receptor," are hypothetical constructs created for illustrative purposes. The data, protocols, and pathways described herein are representative examples based on common practices in pharmacological research and are intended to serve as a template for profiling a novel G-protein coupled receptor (GPCR) modulator.
Introduction
G-protein coupled receptors (GPCRs) are a major family of transmembrane proteins involved in a vast array of physiological processes, making them prominent targets for drug discovery.[1][2][3] The Novel Orphan Target (NOT) Receptor is a hypothetical GPCR whose endogenous ligand and physiological function are yet to be fully elucidated. This compound (NRM-1) is a novel, synthetic small molecule designed to interact with the NOT receptor. This document provides a comprehensive pharmacological profile of NRM-1, detailing its binding affinity, functional activity, selectivity, and preliminary pharmacokinetic properties. The aim is to establish a foundational understanding of NRM-1's mechanism of action and therapeutic potential.
Quantitative Pharmacological Data
The in vitro and in vivo pharmacological parameters of NRM-1 have been characterized through a series of standardized assays. The data are summarized below.
Table 1: In Vitro Activity of NRM-1 at the Human NOT Receptor
| Parameter | Assay Type | Cell Line | Value (nM) |
| Binding Affinity (Ki) | Radioligand Competition Binding | HEK293-hNOT | 4.2 ± 0.8 |
| Functional Potency (EC50) | cAMP Accumulation Assay | CHO-hNOT | 15.7 ± 3.1 |
| Efficacy (Emax) | cAMP Accumulation Assay | CHO-hNOT | 95% (relative to Isoproterenol) |
Table 2: Selectivity Profile of NRM-1
Selectivity was assessed via radioligand binding assays against a panel of 40 common GPCRs, ion channels, and transporters. NRM-1 was tested at a concentration of 1 µM.
| Target | Receptor Family | % Inhibition @ 1 µM |
| NOT Receptor | Orphan GPCR | 98% |
| Adrenergic α1A | GPCR | < 10% |
| Adrenergic β2 | GPCR | 15% |
| Dopamine D2 | GPCR | < 5% |
| Serotonin 5-HT2A | GPCR | 8% |
| Muscarinic M1 | GPCR | < 5% |
| hERG | Ion Channel | 22% |
A key challenge in drug development is ensuring selective inhibition of the target.[4] Assessing compound selectivity is a critical factor in drug development and repurposing efforts.[5][6] Comprehensive off-target profiling helps reveal interactions missed by conventional panels.[7]
Table 3: Preliminary Pharmacokinetic Properties of NRM-1 in Sprague-Dawley Rats
| Parameter | Route of Administration | Value | Units |
| Half-life (t1/2) | Intravenous (IV) | 4.5 | hours |
| Clearance (CL) | Intravenous (IV) | 12.3 | mL/min/kg |
| Volume of Distribution (Vd) | Intravenous (IV) | 2.1 | L/kg |
| Oral Bioavailability (F%) | Oral (PO) | 35 | % |
Pharmacokinetics (PK) describes the disposition of a drug in the body and is a primary consideration in selecting a drug candidate.[8] The journey of a drug within the body involves absorption, distribution, metabolism, and excretion (ADME).[9]
Signaling Pathways and Experimental Workflows
Hypothesized NOT Receptor Signaling Pathway
Functional assays indicate that the NOT receptor couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream cellular targets.
Experimental Workflow for Radioligand Binding Assay
The binding affinity (Ki) of NRM-1 was determined using a competitive radioligand binding assay. This workflow outlines the key steps from preparation to data analysis.[11][12]
Experimental Protocols
Radioligand Competition Binding Assay
This assay quantifies the affinity of NRM-1 for the NOT receptor by measuring its ability to compete with a known radioligand.[13][14]
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human NOT receptor (HEK293-hNOT) are cultured to ~90% confluency. Cells are harvested, homogenized in a lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuged. The resulting pellet containing the cell membranes is resuspended and stored at -80°C. Protein concentration is determined via a Bradford assay.
-
Binding Assay: The assay is performed in a 96-well plate. Each well contains:
-
20 µg of membrane protein.
-
A fixed concentration of a specific radioligand (e.g., [³H]-Standard) at its Kd value.
-
Varying concentrations of NRM-1 (from 1 pM to 100 µM).
-
Assay buffer to a final volume of 200 µL.
-
-
Incubation and Filtration: The plate is incubated at room temperature for 90 minutes to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester, separating bound from free radioligand. The filtermat is washed three times with ice-cold wash buffer.
-
Data Analysis: The radioactivity trapped on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard. Specific binding is calculated by subtracting non-specific from total binding. The concentration of NRM-1 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the functional activity of NRM-1 as an agonist by quantifying the production of the second messenger cAMP.[10][15][16]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NOT receptor (CHO-hNOT) are plated in a 96-well plate and grown to confluency.
-
Assay Procedure:
-
The culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and the cells are pre-incubated for 15 minutes.
-
Cells are then treated with varying concentrations of NRM-1 (from 1 pM to 100 µM) or a reference agonist (e.g., Isoproterenol).
-
The plate is incubated for 30 minutes at 37°C.
-
-
cAMP Quantification: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or a GloSensor™-based assay.[15][17] These assays typically involve a detection reagent that generates a signal (e.g., fluorescence or luminescence) inversely proportional to the amount of cAMP present.
-
Data Analysis: A standard curve is generated to quantify cAMP levels. The concentration-response curve for NRM-1 is plotted, and the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximum effect) are calculated using a four-parameter logistic equation. Efficacy is often expressed relative to a full agonist.
References
- 1. cusabio.com [cusabio.com]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 4. confluencediscovery.com [confluencediscovery.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Target-specific compound selectivity for multi-target drug discovery and repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 16. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of NOTCH1 Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The NOTCH1 signaling pathway is a highly conserved pathway crucial for cell-cell communication, regulating processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the NOTCH1 pathway is implicated in various diseases, including cancer and developmental disorders, making it an important target for therapeutic intervention.[1][3] These application notes provide detailed protocols for in vitro assays designed to identify and characterize modulators of the NOTCH1 receptor. The described assays include a ligand binding assay, a gamma-secretase cleavage assay, and a reporter gene assay.
NOTCH1 Signaling Pathway
The NOTCH1 signaling cascade is initiated upon the binding of a ligand (e.g., Jagged1, Delta-like ligand) from a neighboring cell to the NOTCH1 receptor.[2][4] This interaction triggers a series of proteolytic cleavages. The first cleavage is mediated by an ADAM family metalloprotease, followed by a second cleavage by the γ-secretase complex.[2][5] This second cleavage releases the NOTCH1 intracellular domain (NICD), which then translocates to the nucleus.[5][6] In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/RBP-Jκ) and co-activators, leading to the transcription of target genes such as those in the Hes and Hey families.[3][5]
Caption: Overview of the NOTCH1 signaling pathway.
Experimental Protocols
A general workflow for screening and characterizing NOTCH1 receptor modulators is outlined below. This typically involves a primary screen to identify compounds that bind to the receptor, followed by secondary functional assays to determine their effect on downstream signaling.
Caption: General workflow for NOTCH1 modulator screening.
NOTCH1 Ligand Binding Assay (Flow Cytometry)
This protocol is adapted from a method for detecting the binding of Notch ligands to receptors on the cell surface.[4][7]
Objective: To quantify the binding of a test compound to the extracellular domain of the NOTCH1 receptor expressed on cells.
Materials:
-
Cells expressing NOTCH1 (e.g., CHO-K1 or HEK293 cells)
-
Ligand Binding Buffer (LBB): PBS with 1% BSA and 0.1% sodium azide
-
Test compound (e.g., a small molecule or a fluorescently labeled ligand)
-
Fluorescently labeled secondary antibody (if the primary ligand is not labeled)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells expressing NOTCH1 to 80-90% confluency.
-
Harvest cells and wash twice with cold LBB.
-
Resuspend cells to a final concentration of 1 x 10^6 cells/mL in LBB.[7]
-
-
Binding Reaction:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add the test compound at various concentrations. For a positive control, use a known NOTCH1 ligand (e.g., recombinant Jagged1-Fc). For a negative control, use untransfected cells or an isotype control antibody.
-
Incubate for 1 hour at 4°C with gentle agitation.
-
-
Washing:
-
Wash the cells three times with 200 µL of cold LBB, centrifuging at 300 x g for 5 minutes between each wash.
-
-
Secondary Antibody Incubation (if required):
-
If the primary ligand is not fluorescently labeled, resuspend the cells in 100 µL of LBB containing a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Wash and Analysis:
-
Wash the cells twice with cold LBB.
-
Resuspend the final cell pellet in 200 µL of LBB for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity.
-
Data Presentation:
| Compound | Concentration (nM) | Mean Fluorescence Intensity (MFI) | % Binding |
| Control Ligand | 100 | 5000 | 100% |
| Test Compound A | 1 | 500 | 10% |
| Test Compound A | 10 | 2500 | 50% |
| Test Compound A | 100 | 4800 | 96% |
| Negative Control | - | 50 | 0% |
Gamma-Secretase (γ-Secretase) Cleavage Assay
This assay measures the activity of γ-secretase, a key enzyme in the NOTCH1 signaling pathway.[8] Modulators of NOTCH1 may affect this cleavage step.
Objective: To determine if a test compound inhibits or enhances the γ-secretase-mediated cleavage of the NOTCH1 receptor.
Materials:
-
HEK293 cells stably expressing a NOTCH1 construct susceptible to γ-secretase cleavage (e.g., NΔE-Gal4/VP16).[8]
-
Cell lysis buffer
-
Antibody specific to the cleaved NOTCH1 intracellular domain (NICD), such as an anti-cleaved Notch1 (Val1744) antibody.[9]
-
Secondary antibody conjugated to HRP for Western blotting or a fluorescent label for ELISA.
-
Western blot or ELISA equipment.
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with cold PBS and then lyse them in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Detection of Cleaved NOTCH1 (NICD):
-
Western Blot:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against cleaved NOTCH1.
-
Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.
-
-
ELISA:
-
Use a sandwich ELISA kit for cleaved Notch1 (Val1744).[10]
-
Coat a 96-well plate with a capture antibody.
-
Add cell lysates and incubate.
-
Add the detection antibody (anti-cleaved Notch1) followed by a substrate for colorimetric detection.
-
-
Data Presentation:
| Compound | Concentration (µM) | NICD Level (relative to control) | % Inhibition |
| DAPT (Control) | 10 | 0.1 | 90% |
| Test Compound B | 1 | 0.8 | 20% |
| Test Compound B | 10 | 0.3 | 70% |
| Test Compound B | 100 | 0.15 | 85% |
| Vehicle Control | - | 1.0 | 0% |
NOTCH1 Reporter Gene Assay
This assay measures the transcriptional activity of the NOTCH1 pathway.[6][11]
Objective: To assess the ability of a test compound to modulate NOTCH1-mediated gene transcription.
Materials:
-
Cells (e.g., HEK293T)
-
A CSL (CBF1/RBP-Jκ) luciferase reporter vector.[6]
-
A vector expressing a constitutively active form of NOTCH1 (NΔE) or co-culture with cells expressing a NOTCH1 ligand.[6][12]
-
A Renilla luciferase vector for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Luciferase assay reagent.
Procedure:
-
Transfection:
-
Co-transfect the cells with the CSL-luciferase reporter vector, the Renilla luciferase vector, and the constitutively active NOTCH1 vector (or plate on ligand-coated plates).
-
Incubate for 24 hours to allow for expression.
-
-
Compound Treatment:
-
Add the test compound at various concentrations to the transfected cells.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Data Presentation:
| Compound | Concentration (µM) | Normalized Luciferase Activity | % Modulation |
| Agonist Control | 10 | 10.0 | +900% |
| Antagonist Control | 10 | 0.2 | -80% |
| Test Compound C | 1 | 5.0 | +400% |
| Test Compound C | 10 | 8.5 | +750% |
| Vehicle Control | - | 1.0 | 0% |
References
- 1. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 2. ijp.iranpath.org [ijp.iranpath.org]
- 3. Pterostilbene Exerts Antitumor Activity via the Notch1 Signaling Pathway in Human Lung Adenocarcinoma Cells | PLOS One [journals.plos.org]
- 4. Notch Ligand Binding Assay Using Flow Cytometry [en.bio-protocol.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Notch Ligand Binding Assay Using Flow Cytometry [bio-protocol.org]
- 8. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PathScan® Cleaved Notch1 (Val1744) Sandwich ELISA Kit (#7194) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Notch1 Signaling Regulates the Proliferation and Self-Renewal of Human Dental Follicle Cells by Modulating the G1/S Phase Transition and Telomerase Activity | PLOS One [journals.plos.org]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: Development of a Cell-Based Assay for NOT Receptor Modulator 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Receptor 4A (NR4A) family, which includes Nurr1 (also known as NOT) and NOR-1, represents a group of ligand-independent transcription factors that play crucial roles in a variety of physiological processes. Modulators of these receptors are of significant interest for therapeutic development in areas such as neurodegenerative diseases and cancer. "NOT Receptor Modulator 1" is a modulator of the nuclear receptor Nurr-1/NOT.[1] Developing robust cell-based assays is essential for identifying and characterizing novel modulators of these receptors.[2][3][4]
This document provides a detailed protocol for a cell-based reporter gene assay designed to screen for and characterize modulators of the NOT receptor (Nurr1/NOR-1). The assay utilizes a chimeric receptor system to monitor the transcriptional activity of the receptor's ligand-binding domain (LBD).[5]
Signaling Pathway of NR4A Receptors
NR4A receptors like Nurr1 and NOR-1 are transcription factors. In their basal state, they can be located in the cytoplasm or nucleus. Upon activation or modulation, they bind to specific DNA sequences known as response elements within the promoter regions of target genes, thereby regulating their transcription. This can lead to the expression of proteins involved in various cellular processes.
Caption: General signaling pathway for NR4A nuclear receptors.
Principle of the Gal4-Hybrid Reporter Assay
To overcome the challenge of studying ligand-independent nuclear receptors, a Gal4-hybrid reporter gene assay is a robust method.[5] This system employs a chimeric receptor created by fusing the Ligand-Binding Domain (LBD) of the NOT receptor (e.g., NOR-1) to the DNA-Binding Domain (DBD) of the yeast transcription factor, Gal4. This fusion protein is co-expressed with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Gal4 Upstream Activation Sequences (UAS).
When a modulator binds to the NOR-1 LBD, it induces a conformational change that allows the Gal4 DBD to bind to the UAS, driving the expression of the luciferase reporter gene. The resulting light emission is proportional to the activity of the modulator. A constitutively expressed Renilla luciferase is often co-transfected for normalization.[5]
Experimental Workflow
The overall workflow involves cell culture, transfection with the necessary plasmids, treatment with test compounds, and subsequent measurement of reporter gene activity.
Caption: Workflow for the NOT receptor modulator cell-based assay.
Detailed Experimental Protocols
Cell Line Selection and Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.[6] HeLa cells are also a suitable alternative.[5]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
Plasmid Constructs
-
Chimeric Receptor Plasmid: A plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the human NOR-1 ligand-binding domain.
-
Reporter Plasmid: A plasmid containing the firefly luciferase gene downstream of a promoter with tandem repeats of the Gal4 response element (UAS).
-
Normalization Plasmid: A plasmid encoding Renilla luciferase under the control of a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.
Transient Transfection Protocol
-
Cell Seeding: The day before transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Transfection Complex Preparation:
-
For each well, prepare a DNA mixture containing:
-
50 ng Gal4-NOR-1 LBD plasmid
-
50 ng UAS-Luciferase reporter plasmid
-
5 ng Renilla luciferase normalization plasmid
-
-
Dilute the DNA mixture in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 3000) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the transfection complex to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
Compound Treatment Protocol
-
Compound Dilution: Prepare serial dilutions of the "this compound" and control compounds (e.g., known inverse agonists, vehicle control like 0.1% DMSO) in the appropriate cell culture medium.
-
Cell Treatment: After the 24-hour post-transfection incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of test compounds.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C and 5% CO2.
Luciferase Reporter Assay Protocol
-
Reagent Preparation: Prepare the luciferase assay reagents (e.g., Dual-Glo® Luciferase Assay System) according to the manufacturer's protocol. Allow reagents to equilibrate to room temperature.
-
Cell Lysis and Firefly Luciferase Measurement:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add an amount of the first luciferase reagent (for firefly luciferase) equal to the culture volume in each well (e.g., 100 µL).
-
Mix by orbital shaking for 10 minutes to induce cell lysis.
-
Measure the firefly luminescence using a plate reader.
-
-
Renilla Luciferase Measurement:
-
Add the second reagent (Stop & Glo® Reagent) to each well. This reagent quenches the firefly luciferase signal and initiates the Renilla luciferase reaction.
-
Mix by orbital shaking for 10 minutes.
-
Measure the Renilla luminescence using the plate reader.
-
Data Analysis and Presentation
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized response ratio.
-
Normalized Ratio = Firefly Luminescence / Renilla Luminescence
-
-
Data Transformation: Express the results as a percentage of the vehicle control (0.1% DMSO), which is set to 100% constitutive activity. For inverse agonists, this will show a decrease in activity. For agonists, an increase would be observed.
-
Dose-Response Curves: Plot the normalized activity against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 (for inverse agonists/antagonists) or EC50 (for agonists) values.
Quantitative Data Summary
The following table presents example data for hypothetical NOT receptor modulators identified using this assay, based on published data for NOR-1 modulators.[5]
| Compound ID | Modulator Type | IC50 / EC50 (µM) [Mean ± SEM, n=4] | Max Activity / Remaining Activity (%) |
| Control-1 | Inverse Agonist | 35 ± 4 | 25% |
| Control-2 | Inverse Agonist | 88 ± 9 | 40% |
| Modulator-A | Agonist | 15 ± 2 | 250% |
| Modulator-B | Inverse Agonist | 9.5 ± 1.2 | 18% |
Materials and Reagents
| Item | Recommended Supplier |
| HEK293 Cell Line | ATCC |
| DMEM, high glucose | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| 96-well white, clear-bottom plates | Corning |
| Plasmids (Custom synthesis) | Various |
| Transfection Reagent (e.g., Lipofectamine) | Invitrogen |
| Dual-Glo® Luciferase Assay System | Promega |
| This compound | Various |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich |
| Plate Luminometer | Various |
References
- 1. cenmed.com [cenmed.com]
- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Druggability Evaluation of the Neuron Derived Orphan Receptor (NOR‐1) Reveals Inverse NOR‐1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for "NOT Receptor Modulator 1" in Animal Models
Introduction:
"NOT Receptor Modulator 1" is a designation for a class of compounds that modulate the activity of specific nuclear orphan receptors. A prominent and well-studied example within this class is 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane , commonly known as C-DIM12 . C-DIM12 is a potent and orally active modulator of the Nuclear receptor related 1 protein (Nurr1, also known as NR4A2). Nurr1 is a critical transcription factor involved in the development, maintenance, and survival of dopaminergic neurons, and it also plays a key role in regulating inflammatory responses in the central nervous system.
These application notes provide an overview of the use of C-DIM12 in preclinical animal models of neurological diseases, focusing on Parkinson's disease and intracerebral hemorrhage. The provided protocols are based on published research and are intended to guide researchers in designing and conducting similar studies.
Mechanism of Action
C-DIM12 exerts its neuroprotective and anti-inflammatory effects primarily through the activation of Nurr1. The proposed mechanism involves the suppression of neuroinflammation by inhibiting the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). In glial cells like microglia and astrocytes, C-DIM12-activated Nurr1 interferes with the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[1][2][3] This anti-inflammatory action helps to protect neurons from secondary damage caused by an excessive inflammatory response.
Furthermore, in dopaminergic neurons, C-DIM12 has been shown to enhance the expression of genes crucial for the dopaminergic phenotype, including tyrosine hydroxylase (TH) and the dopamine (B1211576) transporter (DAT).[4][5]
Signaling Pathway
Caption: C-DIM12 activates Nurr1, which inhibits NF-κB-mediated inflammation and promotes dopaminergic gene expression.
Animal Model Studies: Quantitative Data Summary
The following tables summarize the quantitative data from key animal model studies investigating the effects of C-DIM12.
Table 1: Parkinson's Disease Model (MPTP-induced)
| Parameter | Control Group (MPTPp + Vehicle) | C-DIM12 Treated Group (MPTPp + C-DIM12) | Animal Model | Reference |
| Dopaminergic Neuron Survival (TH+ cells in SNpc) | ~50% loss | Significant protection against loss | C57BL/6 mice | [4] |
| Striatal Dopamine Terminals (TH+ fibers) | Significant loss | Protection against loss | C57BL/6 mice | [4][6] |
| Microglial Activation | Increased | Suppressed | C57BL/6 mice | [4][6] |
| Astrocyte Activation | Increased | Suppressed | C57BL/6 mice | [4][6] |
| NF-κB Activation (in SN) | Increased | Reduced | NF-κB/EGFP reporter mice | [4] |
| Tyrosine Hydroxylase (TH) Protein Expression | Decreased | Increased | C57BL/6 mice | [4] |
| Dopamine Transporter (DAT) Protein Expression | Decreased | Increased | C57BL/6 mice | [4] |
MPTPp: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) with probenecid (B1678239). SNpc: Substantia nigra pars compacta.
Table 2: Intracerebral Hemorrhage Model (Collagenase-induced)
| Parameter | Control Group (ICH + Vehicle) | C-DIM12 Treated Group (ICH + C-DIM12) | Animal Model | Reference |
| Neurological Function Recovery | Impaired | Improved | ICR mice | [2][7] |
| Neuronal Loss (in hematoma) | Increased | Prevented | ICR mice | [2][7] |
| Microglia/Macrophage Activation | Increased | Suppressed | ICR mice | [2][7] |
| Interleukin-6 (IL-6) mRNA Expression | Increased | Suppressed | ICR mice | [2] |
| CCL2 mRNA Expression | Increased | Suppressed | ICR mice | [2] |
| iNOS mRNA Expression | Increased | Suppressed | ICR mice | [7] |
| Axonal Structure Preservation | Damaged | Preserved | ICR mice | [7] |
| Axonal Transport Function | Impaired | Preserved | ICR mice | [7] |
ICH: Intracerebral Hemorrhage. iNOS: inducible Nitric Oxide Synthase. CCL2: Chemokine (C-C motif) ligand 2.
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes the induction of progressive dopaminergic neurodegeneration using MPTP and probenecid, followed by treatment with C-DIM12.[4][8]
Materials:
-
C57BL/6 mice or NF-κB/EGFP reporter mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Probenecid
-
C-DIM12
-
Corn oil (vehicle)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and injections
Workflow:
Caption: Workflow for the MPTP-induced Parkinson's disease model and C-DIM12 treatment.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Disease Induction:
-
Prepare a solution of MPTP and probenecid.
-
Administer MPTP (20 mg/kg) and probenecid (250 mg/kg) via intraperitoneal injection every other day for 7 days.[4] This regimen induces a progressive loss of dopaminergic neurons.
-
-
Treatment Administration:
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test or open field test to assess motor coordination and activity.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival, Iba1 for microglia, and GFAP for astrocytes.
-
Collect brain tissue for biochemical analyses such as Western blotting or qPCR to measure the expression of TH, DAT, and inflammatory markers.[4]
-
Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model
This protocol describes the induction of ICH by intrastriatal injection of collagenase and subsequent treatment with C-DIM12.[2][7][9]
Materials:
-
ICR mice
-
Collagenase type VII
-
Stereotaxic apparatus
-
Hamilton syringe
-
C-DIM12
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Anesthetics
-
Standard surgical and laboratory equipment
Workflow:
Caption: Workflow for the collagenase-induced intracerebral hemorrhage model and C-DIM12 treatment.
Procedure:
-
Animal Preparation: Anesthetize the mouse and fix it in a stereotaxic frame.
-
ICH Induction:
-
Make a scalp incision to expose the skull.
-
Drill a small burr hole over the target area (striatum).
-
Slowly inject a solution of collagenase (e.g., 0.075U in 0.5 µL of sterile saline) into the striatum using a Hamilton syringe.[9][10] The specific coordinates will depend on the mouse strain and age.
-
Leave the needle in place for a few minutes before slowly withdrawing it to prevent backflow.
-
Suture the incision.
-
-
Treatment Administration:
-
Functional Assessment:
-
Evaluate neurological function using tests such as the beam-walking test to assess motor coordination and recovery.[2]
-
-
Tissue Collection and Analysis:
-
At specified time points, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry for neuronal markers (e.g., NeuN) to assess neuronal loss, and for glial markers (Iba1, GFAP) to evaluate neuroinflammation.[2]
-
Use qPCR to measure the mRNA expression levels of inflammatory mediators such as IL-6, CCL2, and iNOS in the brain tissue surrounding the hematoma.[2][7]
-
Disclaimer: These protocols are intended for informational purposes for research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Dosages and specific procedures may need to be optimized for individual experimental setups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Nurr1 ligand C-DIM12 attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Efficacy and Pharmacokinetic Behavior of Novel Anti-Inflammatory Para-Phenyl Substituted Diindolylmethanes in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of NOT Receptor 1 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in a multitude of physiological processes, making them a primary target for drug discovery.[1][2][3][4] More than 30% of FDA-approved drugs target GPCRs.[1] NOT Receptor 1 (Novel Target Receptor 1) is a putative Gq-coupled GPCR implicated in inflammatory signaling pathways. Modulation of NOT Receptor 1 activity presents a promising therapeutic strategy for a range of inflammatory disorders. High-throughput screening (HTS) is a key methodology in drug discovery for identifying novel modulators of therapeutic targets from large compound libraries.[5]
This document provides detailed application notes and protocols for a high-throughput screening campaign to identify modulators of NOT Receptor 1 using a cell-based calcium mobilization assay. Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) triphosphate (IP3).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a transient increase that can be detected by fluorescent calcium indicators.[6][7] This assay is robust, amenable to automation, and widely used for screening GPCRs.[7]
Signaling Pathway
The activation of the Gq-coupled NOT Receptor 1 initiates a signaling cascade that results in the mobilization of intracellular calcium. This pathway is a common mechanism for many GPCRs and is a reliable indicator of receptor activation.[4][8]
Data Presentation
Table 1: HTS Campaign Summary
This table summarizes the key performance indicators of a typical HTS campaign for NOT Receptor 1 modulators.
| Parameter | Value | Description |
| Compound Library Size | 250,000 | Total number of compounds screened. |
| Screening Concentration | 10 µM | Final concentration of each compound in the assay. |
| Plate Format | 384-well | Microplate format used for the screen. |
| Primary Hit Rate | 0.8% | Percentage of compounds showing >50% activation. |
| Confirmed Hit Rate | 0.2% | Percentage of primary hits confirmed in dose-response. |
| Z' Factor [9] | 0.75 ± 0.08 | A measure of assay quality and robustness (Mean ± SD). |
Table 2: Profile of a Reference Agonist
This table presents the pharmacological profile of a known agonist used as a positive control in the screening assay.
| Compound | EC50 (nM) | Hill Slope | Max Response (%) |
| Reference Agonist A | 15.2 | 1.1 | 100 |
| Confirmed Hit 1 | 87.5 | 0.9 | 95 |
| Confirmed Hit 2 | 210.3 | 1.2 | 88 |
Experimental Protocols
Cell Culture and Plating
This protocol describes the maintenance and plating of the engineered cell line expressing NOT Receptor 1.
Materials:
-
CHO-K1 cell line stably expressing human NOT Receptor 1
-
Growth Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
384-well black-wall, clear-bottom microplates
Protocol:
-
Culture cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the growth medium and wash once with 10 mL of PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with 8 mL of Growth Medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in fresh Growth Medium and perform a cell count.
-
Dilute the cells to a final density of 200,000 cells/mL in Growth Medium.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).[10]
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
Calcium Mobilization Assay
This protocol outlines the procedure for measuring intracellular calcium changes in response to compound addition using a fluorescent dye.[10][11][12]
Materials:
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Reference agonist and test compounds
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS)
Protocol:
-
Prepare Dye Loading Buffer: Dissolve Fluo-4 AM and Pluronic F-127 in HHBS containing 2.5 mM probenecid to make a 2X working solution.
-
Dye Loading: Remove the cell plate from the incubator. Gently add 25 µL of the 2X Dye Loading Buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.[10][11]
-
Compound Plate Preparation: Prepare a 4X final concentration of test compounds and controls in HHBS in a separate 384-well compound plate.
-
Assay Execution: a. Place both the cell plate and the compound plate into the fluorescence imaging plate reader. b. Set the reader to measure fluorescence intensity (Ex/Em = 490/525 nm).[10][11] c. Establish a baseline fluorescence reading for 10-20 seconds. d. Configure the instrument to add 12.5 µL from the compound plate to the cell plate. e. Continue to monitor the fluorescence signal for 2-3 minutes post-addition.
HTS Workflow and Hit Confirmation
The HTS process involves several stages, from the initial screen of a large compound library to the confirmation and characterization of active compounds.
Logical Flow for Hit Triage
The process of identifying and confirming hits involves a logical progression of experiments to eliminate false positives and characterize true modulators.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. promega.com [promega.com]
- 4. cusabio.com [cusabio.com]
- 5. opentrons.com [opentrons.com]
- 6. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. mdpi.com [mdpi.com]
- 10. abcam.com [abcam.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
Application Notes and Protocols for In Vivo Studies of a NOT Receptor Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOT Receptor Modulator 1 is a selective modulator of the Nuclear Receptor Related 1 protein (Nurr1, also known as NOT), a key transcription factor in the development, maintenance, and survival of dopaminergic neurons.[1] Dysregulation of Nurr1 signaling is implicated in neurodegenerative diseases such as Parkinson's disease.[2][3] This document provides detailed application notes and protocols for the in vivo use of a representative Nurr1 modulator, based on preclinical data for potent and selective agonists. These guidelines are intended to assist researchers in designing and executing in vivo experiments to evaluate the pharmacological effects of Nurr1 modulators.
Quantitative Data Summary
The following tables summarize pharmacokinetic and dosage data for representative Nurr1 agonists from preclinical in vivo studies. This information can serve as a starting point for dose-range finding studies with a novel this compound.
Table 1: Pharmacokinetic Profile of a Representative Nurr1 Agonist (Compound 29) in Rats [4]
| Parameter | Oral (p.o.) Administration (5 mg/kg) |
| Half-life (t½) | 4.4 hours |
| Peak Plasma Concentration (Cmax) | 56 µM |
| Bioavailability (F%) | 89% |
Table 2: Exemplary In Vivo Dosages of Nurr1 Modulators in Rodents
| Compound Class | Animal Model | Dosage Range | Administration Route | Observed Effect | Reference |
| Isoxazolopyridinone-based modulators | OF1 Mice | 5 - 30 mg/kg | Not Specified | Increased dopamine (B1211576) levels in substantia nigra and striatum | [5] |
| Amodiaquine and Chloroquine | 6-hydroxydopamine lesioned rat model of Parkinson's disease | Not Specified | Not Specified | Improved behavioral deficits | [6] |
| Vidofludimus-derived agonist (Compound 29) | Female Rats | 5 mg/kg (single dose for PK) | Oral (p.o.) | Favorable pharmacokinetic profile | [4] |
Signaling Pathway
The Nurr1 signaling pathway plays a crucial role in neuronal function and neuroprotection. Nurr1 can act as a monomer, a homodimer, or a heterodimer with the Retinoid X Receptor (RXR) to regulate the transcription of target genes.[1][5] These genes are involved in dopamine synthesis and transport, such as tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2).[5] Furthermore, Nurr1 can suppress neuroinflammation by inhibiting the expression of inflammatory genes in microglia and astrocytes.[2][3] The transcriptional activity of Nurr1 is also modulated by other signaling pathways, including the mitogen-activated protein kinases (MAPK), ERK2 and ERK5.[7]
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a formulation suitable for oral (p.o.) or intraperitoneal (i.p.) administration in rodents. Due to the likely hydrophobic nature of small molecule modulators, a suspension or a solution with co-solvents is often required.
Materials:
-
This compound powder
-
Vehicle solution (select one based on solubility and route of administration):
-
For oral administration: 0.5% (w/v) methylcellulose (B11928114) in sterile water.[8]
-
For intraperitoneal administration: A mixture of 10% DMSO, 40% PEG300, and 50% sterile phosphate-buffered saline (PBS).[8]
-
Alternative for hydrophobic compounds: Corn oil.[9]
-
-
Sterile microcentrifuge tubes or glass vials
-
Sonicator
-
Vortex mixer
-
Sterile syringes and needles appropriate for the administration route
Procedure:
-
Calculate the required amount of compound: Based on the desired dose (e.g., 5, 10, or 30 mg/kg), the number of animals, and their average weight, calculate the total mass of this compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of the modulator powder in a sterile container.
-
Prepare the vehicle: Prepare the chosen vehicle solution under sterile conditions.
-
Dissolve/Suspend the compound:
-
If using a co-solvent system (e.g., DMSO/PEG/PBS), first dissolve the compound in the DMSO component. Then, add the PEG300 and vortex thoroughly. Finally, add the PBS dropwise while continuously vortexing to prevent precipitation.[9][10]
-
If using a suspension vehicle (e.g., methylcellulose or corn oil), add the vehicle to the powdered compound.
-
-
Homogenize the formulation: Vortex the mixture vigorously. For suspensions, sonicate the mixture until a uniform and fine suspension is achieved.
-
Storage: Prepare the formulation fresh daily. If necessary, store at 4°C, protected from light, for the duration of the daily dosing.[8]
In Vivo Administration Protocol for Rodents
This protocol outlines the general procedure for oral gavage and intraperitoneal injection in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[11][12]
Materials:
-
Prepared formulation of this compound
-
Appropriately sized syringes (e.g., 1 mL)
-
For oral gavage: Flexible feeding tube/gavage needle (appropriate size for the animal)
-
For IP injection: Sterile needles (e.g., 25-27 gauge)[12]
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
A. Oral Gavage (PO)
-
Animal Restraint: Gently but firmly restrain the mouse or rat.
-
Dose Calculation: Weigh the animal to determine the precise volume of the formulation to administer. The typical oral administration volume should not exceed 10 mL/kg.[8]
-
Administration:
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the tube.
-
Slowly administer the calculated volume of the formulation.
-
Carefully remove the gavage needle.
-
-
Monitoring: Observe the animal for any signs of distress after administration.
B. Intraperitoneal Injection (IP)
-
Animal Restraint: Restrain the animal to expose the abdomen. For rats, tilting the head downwards can help shift the abdominal organs away from the injection site.[13]
-
Dose Calculation: Weigh the animal to determine the correct injection volume. The typical IP injection volume is around 10 mL/kg.[8]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[13]
-
Administration:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating incorrect placement.[12]
-
Slowly inject the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Monitoring: Observe the animal for any signs of discomfort or adverse reactions.
Experimental Workflow
A typical in vivo efficacy study for a this compound in a neurodegenerative disease model would follow the workflow below.
References
- 1. mdpi.com [mdpi.com]
- 2. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potent synthetic and endogenous ligands for the adopted orphan nuclear receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]
- 7. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for NOT Receptor Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOT Receptor Modulator 1 (NRM1), also identified as SA00025, is a potent and specific agonist of the Nuclear Receptor Related 1 (Nurr1, also known as NR4A2). Nurr1 is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons, and is implicated in inflammatory and neurodegenerative diseases. NRM1 serves as a valuable research tool for investigating the therapeutic potential of Nurr1 modulation.
These application notes provide detailed protocols for the reconstitution, storage, and experimental use of NRM1, along with an overview of the Nurr1 signaling pathway.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for NRM1 is provided below.
| Property | Value | Reference |
| Synonyms | SA00025, 2-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol | [1][2] |
| Molecular Formula | C22H19ClN2O | [1] |
| Molecular Weight | 362.8 g/mol | [1] |
| Appearance | White to off-white solid powder | [1] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | Store at -20°C | [1] |
| Storage (in Solvent) | Store at -20°C for up to 1 month or -80°C for up to 6 months |
Reconstitution Protocol
NRM1 is supplied as a solid powder and should be reconstituted in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution.
Materials:
-
This compound (NRM1) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) or glass vials
-
Calibrated precision balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of NRM1 powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of NRM1 powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for several minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Nurr1 Signaling Pathway
Nurr1 functions as a ligand-activated transcription factor. Upon activation, it can form monomers, homodimers, or heterodimers with the Retinoid X Receptor (RXR). These complexes then bind to specific DNA response elements in the promoter regions of target genes, modulating their transcription. The signaling cascade is influenced by various upstream signals, including growth factors and inflammatory stimuli, which can lead to post-translational modifications of Nurr1, affecting its activity.
Caption: Nurr1 Signaling Pathway Activation by NRM1.
Experimental Protocols
The following protocols provide a general framework for utilizing NRM1 in cell-based assays. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
General Workflow for a Cell-Based Assay
A typical workflow for assessing the activity of NRM1 in a cell-based reporter assay is outlined below.
Caption: General workflow for a cell-based reporter assay.
Protocol: Luciferase Reporter Gene Assay for Nurr1 Activation
This protocol is designed to quantify the activation of Nurr1 by NRM1 in a cellular context using a luciferase reporter system.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Nurr1 expression vector
-
Luciferase reporter vector with Nurr1 response elements (e.g., NBRE)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
NRM1 stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the Nurr1 expression vector and the luciferase reporter vector according to the manufacturer's protocol for the transfection reagent.
-
Cell Plating: After 24 hours of transfection, trypsinize the cells and seed them into a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well. Allow the cells to attach for at least 4 hours.
-
Compound Preparation: Prepare serial dilutions of the NRM1 stock solution in cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent toxicity. A study has reported an EC50 of 2.5 nM for SA00025 in HEK293 cells transfected with full-length human Nurr1.[3][4]
-
Treatment: Carefully remove the medium from the 96-well plate and add the NRM1 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent using a luminometer.
-
Data Analysis: Normalize the luciferase readings (e.g., to a co-transfected Renilla luciferase control or to total protein concentration). Plot the normalized luciferase activity against the log of the NRM1 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Experimental Data
A study in a rat model of Parkinson's disease demonstrated the in vivo activity of SA00025 (NRM1).[2]
| Parameter | Value | Species | Administration Route | Reference |
| Dosage | 30 mg/kg/day | Rat | Oral gavage | [2] |
| Observed Effects | Neuroprotection and anti-inflammatory activity | Rat | Oral gavage | [2] |
Disclaimer: This information is for research use only and is not intended for human or therapeutic use. Researchers should conduct their own optimization and validation studies.
References
- 1. 2-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol CAS#: 1015231-98-7 [chemicalbook.com]
- 2. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]
- 3. SA00025 | NURR1 agonist | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Notch Receptor Modulation in CRISPR Gene Editing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The following document provides detailed application notes and protocols regarding the use of Notch receptor modulators in the context of CRISPR-Cas9 gene editing. The term "NOT Receptor Modulator 1" is not standard in scientific literature; this document proceeds on the highly probable assumption that the intended subject is the Notch signaling pathway . The Notch pathway is a highly conserved signaling system crucial for cell-cell communication, regulating processes such as cell fate determination, differentiation, and proliferation.[1][2] Its established links to DNA repair and cellular signaling make it a compelling target for modulation to enhance the outcomes of CRISPR-mediated gene editing.[1][3]
These notes explore two primary applications:
-
Synthetic Notch (synNotch) Receptors: Engineering artificial Notch receptors to trigger CRISPR-Cas9 activity in response to specific, user-defined cellular interactions.
-
Modulation of Endogenous Notch Signaling: Altering the native Notch pathway to potentially influence the efficiency and outcomes of DNA repair following a Cas9-induced double-strand break (DSB).
Application Note 1: Synthetic Notch (synNotch) Receptors for Inducible, Cell-Contact-Dependent Gene Editing
Overview
Synthetic Notch (synNotch) receptors are engineered proteins that repurpose the core mechanism of the natural Notch receptor for novel functions.[4][5] In the context of CRISPR, a synNotch receptor can be designed to recognize a specific surface antigen on a "sender" cell. Upon binding, the receptor undergoes a conformational change and cleavage, releasing a custom intracellular domain. This domain can be an artificial transcription factor that activates the expression of Cas9 and a specific guide RNA (gRNA), thereby initiating gene editing only in "receiver" cells that have physically contacted the sender cells.[6][7] This system transforms a transient cell-cell interaction into a permanent, heritable genomic modification.[8]
Key Advantages:
-
Spatiotemporal Control: Gene editing is restricted to sites of specific cell-cell contact.
-
Programmability: Both the extracellular recognition domain and the intracellular payload (e.g., the specific Cas9/gRNA components) can be customized.
-
Permanent Record: The resulting genomic indel serves as a permanent record of a past cellular interaction.
Logical Workflow of synNotch-CRISPR System
Caption: Workflow of a synNotch-CRISPR system for contact-dependent gene editing.
Quantitative Data: synNotch-CRISPR Editing Efficiency
The following table summarizes the indel formation efficiency at the human CXCR4 locus in HEK293T cells using a synNotch system where receptor activation induces Cas9 and a CXCR4-targeting gRNA.[6][8]
| Condition | Mean Indel Frequency (%) | Description |
| Experiment 1 (synNotch Activated) | 34.5% | Receiver cells co-cultured with sender cells expressing the cognate antigen. |
| Experiment 2 (synNotch Activated) | 41.3% | Biological replicate of the activated synNotch system. |
| Experiment 3 (synNotch Activated) | 45.4% | Biological replicate of the activated synNotch system. |
| Positive Control | 47.6% | Constitutive expression of Cas9 and CXCR4-gRNA from a strong SFFV promoter. |
| Leaky Control (synNotch Not Activated) | 2.7% | Receiver cells cultured alone, measuring baseline Cas9 expression from the inducible promoter. |
Protocol: Inducible Gene Editing with a synNotch-CRISPR System
This protocol is adapted from methodologies described for inducing Cas9 expression and subsequent gene editing upon synNotch activation.[6][8][9]
1. Plasmid Construction
-
synNotch Receptor Plasmid: Clone a lentiviral vector (e.g., pHR backbone) containing the synNotch receptor. The construct should encode:
-
An N-terminal signal peptide.
-
An extracellular recognition domain (e.g., an anti-GFP nanobody or anti-CD19 scFv).
-
The Notch core regulatory region.
-
A custom intracellular domain, such as the Tetracycline Transactivator (tTA). Example: pHR_SFFV_anti-GFP_synNotch_tTA.
-
-
CRISPR Response Plasmid: Clone a lentiviral vector containing the Cas9 nuclease and a target-specific gRNA under the control of a tTA-inducible promoter (e.g., TRE promoter).
-
Example: pLenti_TRE_Cas9-T2A-Puro_U6-gRNA. The gRNA sequence should be specific to the genomic target of interest (e.g., CXCR4).
-
-
Sender Cell Ligand Plasmid: Clone a vector to express the corresponding ligand on the surface of sender cells (e.g., membrane-bound GFP).
2. Generation of Stable Cell Lines
-
Receiver Cells:
-
Co-transfect HEK293T cells with the synNotch Receptor plasmid, the CRISPR Response plasmid, and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target "receiver" cell line (e.g., HEK293T) with the collected lentivirus.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., Puromycin for the response plasmid).
-
-
Sender Cells:
-
Similarly, produce lentivirus for the Sender Cell Ligand plasmid.
-
Transduce a separate batch of cells to create the "sender" cell line.
-
Select and verify the expression of the surface ligand via flow cytometry or immunofluorescence.
-
3. Co-culture and Induction of Gene Editing
-
Plate the receiver cells at a desired density (e.g., 1x10^5 cells/well in a 24-well plate).
-
After 24 hours, add the sender cells at a 1:1 ratio with the receiver cells.
-
As a negative control, culture receiver cells alone or with a sender cell line that does not express the cognate antigen.
-
Co-culture the cells for 48-72 hours to allow for cell-cell contact, synNotch activation, and Cas9/gRNA expression.
4. Analysis of Gene Editing Efficiency
-
Harvest genomic DNA from the co-cultured cells.
-
Amplify the genomic region surrounding the target site using high-fidelity PCR.
-
Analyze the PCR products for the presence of insertions and deletions (indels) using one of the following methods:
-
Sanger Sequencing with Inference of Indels: Sequence the bulk PCR product and analyze the resulting chromatogram for mixed peaks downstream of the cut site using tools like TIDE or ICE.
-
Next-Generation Sequencing (NGS): Perform deep sequencing of the amplicons for a precise quantification of various indel types and their frequencies. This is the most accurate method.
-
Application Note 2: Modulating Endogenous Notch Signaling to Influence CRISPR Outcomes
Overview
The outcome of a CRISPR-Cas9-induced DSB is determined by the cell's choice of DNA repair pathway, primarily Non-Homologous End Joining (NHEJ) or Homology Directed Repair (HDR).[10] NHEJ is error-prone and creates indels, while HDR can be used to precisely integrate a DNA template.[10] The Notch signaling pathway has been shown to interact with and influence DNA repair processes.[1][3] Therefore, modulating the endogenous Notch pathway with small molecules or biologics presents a potential strategy to influence the balance between NHEJ and HDR, potentially enhancing the efficiency of precise gene editing.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 3. NOTCH and DNA repair pathways are more frequently targeted by genomic alterations in inflammatory than in non‐inflammatory breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Use of CRISPRoff and synthetic Notch to modulate and relay endogenous gene expression programs in engineered cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthetic Notch-Receptor-Mediated Transmission of a Transient Signal into Permanent Information via CRISPR/Cas9-Based Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Selective Estrogen Receptor Modulator (Tamoxifen) Delivery for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
In preclinical research, particularly in studies involving genetically engineered mouse models, the precise control of gene expression is crucial. The Cre-loxP system, combined with a modified estrogen receptor (ER) ligand-binding domain, allows for spatiotemporal control of gene recombination. Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is widely used to activate this system.[1][2] It acts as a pro-drug, metabolized in the liver to its active forms, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132), which then bind to the modified ER to induce Cre recombinase activity.[3][4]
The choice of delivery method for Tamoxifen is a critical experimental parameter that can significantly influence the timing, efficacy of gene recombination, and animal welfare.[5] Common administration routes include intraperitoneal injection, oral gavage, subcutaneous injection, and incorporation into the diet.[6][7] This document provides a comprehensive overview of these methods, detailed protocols for their implementation, and a summary of key quantitative data to aid researchers in selecting the optimal delivery strategy for their animal studies.
Data Presentation: Comparison of Tamoxifen Delivery Methods
The selection of an administration route depends on the experimental goals, the required precision of dosing, the target tissue, and animal welfare considerations.[5][8] The following tables summarize common delivery methods and pharmacokinetic parameters to facilitate comparison.
Table 1: Overview of Common Tamoxifen Delivery Methods in Rodents
| Delivery Route | Common Vehicle | Typical Dosage Range (Mice) | Advantages | Disadvantages | Citations |
| Intraperitoneal (IP) Injection | Corn Oil, Sunflower Oil | 75 - 100 mg/kg/day | Precise dose control; rapid systemic distribution. | Can cause peritonitis and inflammation with repeated use; stressful for animals. | [1][9][10] |
| Oral Gavage (PO) | Corn Oil, Sunflower Oil | up to 100 mg/kg/day | Physiologically relevant route; mimics clinical administration. | High stress; requires skilled technicians; risk of esophageal injury or accidental lung delivery. | [1][5][10] |
| Subcutaneous (SC) Injection | Corn Oil | 4 - 20 mg/kg/day | Can create a depot effect for sustained release. | Slower absorption; may cause local skin irritation; lower bioavailability of active metabolites compared to oral route. | [2][5] |
| Medicated Diet | Commercial Chow | 40 - 80 mg/kg body weight/day | Non-invasive and low-stress; suitable for long-term studies. | Dose depends on food intake, which can be variable; slower onset of action. | [8][10] |
| Drinking Water | Water with Ethanol | 0.5 - 1 mg/mL | Non-invasive and low-stress. | Limited by low solubility of Tamoxifen; dosage depends on variable drinking behavior. | [1][11] |
Table 2: Selected Pharmacokinetic Parameters of Tamoxifen in Mice
| Parameter | Oral Gavage | Subcutaneous (SC) Injection | Notes | Citations |
| Peak Plasma Time (Tmax) | ~3-6 hours | ~12 hours | Time to reach maximum concentration of the parent drug. | [10][12] |
| Plasma Half-Life (t½) | ~12 hours | Not specified | The half-life of the parent compound in plasma. | [10][12] |
| Active Metabolite Levels | Higher concentrations of 4-hydroxytamoxifen (4-OHT). | Lower concentrations of 4-OHT and endoxifen. | Oral administration results in first-pass metabolism in the liver, leading to higher levels of active metabolites. | [13][14] |
| Bioavailability | Lower for parent compound vs. SC. | Higher for parent compound vs. oral. | The bioavailability of the active metabolites is more critical and is higher with oral dosing. | [14] |
Experimental Protocols
Safety Precautions: Tamoxifen is a known human carcinogen and teratogen.[6][10] Always handle Tamoxifen powder and solutions in a certified chemical fume hood or a Class II Type B2 biological safety cabinet.[6] Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Animal waste and bedding should be considered hazardous for at least 7 days after the final administration and handled accordingly.[6][15]
Protocol 1: Preparation of Tamoxifen Solution (20 mg/mL in Corn Oil)
This is the most common preparation for both intraperitoneal injection and oral gavage.
Materials:
-
Tamoxifen powder (e.g., Sigma-Aldrich, Cat# T5648)
-
Pharmaceutical-grade corn oil (e.g., Sigma-Aldrich, Cat# C8267)
-
50 mL conical tube (light-blocking or wrapped in aluminum foil)
-
Shaking incubator or rotator set to 37°C
-
Syringes and needles
Procedure:
-
In a chemical fume hood, weigh the desired amount of Tamoxifen powder and add it to the conical tube. For a 20 mg/mL solution, add 200 mg of Tamoxifen for every 10 mL of corn oil.
-
Add the appropriate volume of corn oil to the tube.
-
Securely cap the tube and wrap it in aluminum foil to protect it from light, as Tamoxifen is light-sensitive.[9][16]
-
Place the tube in a shaking incubator or on a rotator overnight at 37°C to ensure complete dissolution.[9][16]
-
Before use, visually inspect the solution to ensure no crystals have precipitated. If needed, warm the solution to 37°C and vortex to re-dissolve.[16]
-
Storage: The solution can be stored at 4°C, protected from light, for the duration of the injections (typically up to one week).[9][10] For longer-term storage, aliquots can be kept at -20°C for up to 30 days.[10][16]
Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared Tamoxifen solution (20 mg/mL)
-
1 mL syringe (Luer-lock recommended due to oil viscosity)[6]
-
25G or 26G needle for injection[6]
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Warm the Tamoxifen solution to room temperature or 37°C to reduce viscosity.
-
Weigh the mouse to calculate the correct dose. For a 75 mg/kg dose in a 25g mouse: (75 mg/kg) * (0.025 kg) = 1.875 mg.
-
Calculate the injection volume: (1.875 mg) / (20 mg/mL) = 0.094 mL or 94 µL.
-
Properly restrain the mouse, tilting it so the head is slightly lower than the abdomen.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.[9]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ, then slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.[9] A common regimen is one injection every 24 hours for 5 consecutive days.[9]
Protocol 3: Administration via Oral Gavage in Mice
Materials:
-
Prepared Tamoxifen solution (10-20 mg/mL)
-
1 mL syringe
-
22-gauge, 1.5-inch stainless steel feeding needle with a rounded tip[6][17]
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct dose and volume, similar to the IP injection protocol. Note that the maximum gavage volume for mice is typically limited to 5-10 mL/kg.[6]
-
Draw the calculated volume into the 1 mL syringe and attach the gavage needle.
-
Properly restrain the mouse in a vertical position, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.[17][18]
-
Once the needle is properly positioned, dispense the solution slowly over 2-3 seconds.[17]
-
Gently withdraw the needle in a single, smooth motion and return the mouse to its cage.
-
Monitor the animal for signs of distress, such as difficulty breathing or regurgitation.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a Tamoxifen-based induction study in animals.
Tamoxifen Signaling Pathway Diagram
This diagram illustrates the mechanism of action for Tamoxifen in modulating estrogen receptor signaling.
References
- 1. clearh2o.com [clearh2o.com]
- 2. queensu.ca [queensu.ca]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mcgill.ca [mcgill.ca]
- 7. Tamoxifen administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 10. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 11. Tamoxifen administration to mice - OpenWetWare [openwetware.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 16. rsg1lab.com [rsg1lab.com]
- 17. benchchem.com [benchchem.com]
- 18. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
Troubleshooting & Optimization
Technical Support Center: NOT Receptor Modulator 1 (NOTRM1)
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Welcome to the technical support center for NOT Receptor Modulator 1 (NOTRM1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NOTRM1?
A1: NOTRM1 is a potent and selective antagonist of the "NOT Receptor" (NOTR), a receptor tyrosine kinase. By binding to NOTR, NOTRM1 prevents the downstream activation of the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and proliferation in various cancer cell lines. This inhibition of NOTR signaling ultimately leads to decreased cell viability and induction of apoptosis in NOTR-expressing cells.
Q2: My NOTRM1 is not dissolving properly. What solvent should I use?
A2: NOTRM1 is soluble in DMSO up to 200 mg/mL.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with your cell culture medium to the final working concentration.[1] Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).
Q3: I am not observing the expected decrease in cell viability with NOTRM1 treatment. What could be the issue?
A3: There are several potential reasons for this observation:
-
Cell Line Variability: Ensure your cell line expresses the NOT Receptor.[2] You can confirm this using qPCR or Western blotting.[2] Different cell lines may have varying levels of NOTR expression, which can affect their sensitivity to NOTRM1.
-
Assay Conditions: The duration of incubation, cell density, and serum concentration in the media can all influence the outcome of cell viability assays.[3][4] It is advisable to perform a pilot experiment to optimize these parameters for your specific cell line.[4]
-
Compound Inactivity: Verify the integrity and purity of your NOTRM1 compound. Improper storage or handling can lead to degradation.
-
Receptor Desensitization: Prolonged exposure to a modulator can sometimes lead to receptor desensitization, which might be misinterpreted as poor compound efficacy.[5] Consider time-course experiments to assess this possibility.
Q4: I am seeing high background in my Western blot for phosphorylated Akt (p-Akt) after NOTRM1 treatment. What can I do?
A4: High background in Western blotting can be caused by several factors.[6] Here are some troubleshooting steps:
-
Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[6] The choice between milk and BSA can be antibody-dependent, so it's worth optimizing.[6]
-
Antibody Concentration: You may be using too high a concentration of your primary or secondary antibody. Try titrating your antibodies to find the optimal dilution.
-
Washing Steps: Increase the number or duration of your wash steps after antibody incubation to remove non-specific binding.[6]
-
Protein Load: Loading too much protein can lead to high background and non-specific bands.[6] Try reducing the amount of protein loaded per well.
Troubleshooting Guides
Cell-Based Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells in a cell viability assay. | Uneven cell seeding, edge effects in the plate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Ensure thorough but gentle mixing of reagents in each well. |
| No dose-dependent response observed with NOTRM1. | The concentration range tested is not appropriate (too high or too low). The cell line does not express the target receptor. The compound has degraded. | Perform a wider range of serial dilutions. Confirm NOT Receptor expression in your cell line via Western blot or qPCR.[2] Use a fresh aliquot of NOTRM1. |
| Discrepancy between binding assay results (high affinity) and functional assay results (low potency). | This can be due to insurmountable antagonism where increasing agonist concentrations cannot fully restore the maximal response.[2] Differences in assay kinetics or cellular context can also contribute.[2] | Perform a Schild analysis to determine the nature of the antagonism. Carefully control and standardize incubation times and buffer conditions between assays. |
Western Blot Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for the target protein (e.g., p-Akt). | Insufficient protein loading.[7] Inefficient protein transfer from the gel to the membrane.[7] Low abundance of the target protein.[7] | Increase the amount of protein loaded per well.[7] Verify transfer efficiency using a stain like Ponceau S.[7] Consider immunoprecipitation to enrich for your target protein.[7] |
| Multiple non-specific bands are observed. | Primary antibody concentration is too high. The blocking step was insufficient. The antibody is cross-reacting with other proteins. | Reduce the primary antibody concentration. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[6] Run a control lane with a lysate from a cell line known not to express the target protein. |
| Uneven or misshapen bands. | Problems with gel polymerization.[7] Uneven protein loading across the gel.[7] | Ensure the gel is cast properly without any bubbles. Quantify protein concentration accurately before loading and ensure equal loading volumes.[7] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of NOTRM1 in Various Cancer Cell Lines
| Cell Line | NOTR Expression Level (Relative Units) | IC50 (nM) in MTT Assay (72h treatment) |
| MCF-7 (Breast Cancer) | 1.2 ± 0.2 | 50 ± 5 |
| A549 (Lung Cancer) | 2.5 ± 0.4 | 15 ± 3 |
| U-87 MG (Glioblastoma) | 3.1 ± 0.5 | 8 ± 2 |
| HEK293 (Control) | Not Detected | > 10,000 |
Table 2: Receptor Binding Affinity of NOTRM1
| Assay Type | Ligand | Ki (nM) |
| Radioligand Binding Assay | [3H]-Labeled NOT Ligand | 2.5 ± 0.3 |
| Competition Binding Assay | Unlabeled NOT Ligand | 3.1 ± 0.4 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of NOTRM1 in a serum-free medium.[8] Remove the old medium from the cells and add the NOTRM1 dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Subtract the background absorbance and normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for p-Akt/Total Akt
-
Cell Lysis: After treatment with NOTRM1, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and Gel Electrophoresis: Mix the lysates with Laemmli sample buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
Visualizations
Caption: NOTRM1 inhibits the NOT Receptor signaling pathway.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. bioivt.com [bioivt.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
"optimizing NOT Receptor Modulator 1 dosage and concentration"
Technical Support Center: NOT Receptor Modulator 1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is part of a class of agents that target the NOTCH signaling pathway.[1][2] The NOTCH pathway is a highly conserved system that plays a crucial role in cell-to-cell communication, influencing cell fate decisions, proliferation, differentiation, and apoptosis.[1][3] Dysregulation of this pathway is implicated in various diseases, including a range of cancers.[3][4] NOTCH signaling is initiated when a ligand on one cell binds to a NOTCH receptor on an adjacent cell.[2] This interaction leads to proteolytic cleavages of the receptor, releasing the Notch Intracellular Domain (NICD).[5][6] The NICD then translocates to the nucleus to activate the transcription of target genes.[5][7] this compound functions by interfering with this process, though the precise interaction—be it with the receptor, a ligand, or an enzyme like γ-secretase—dictates its specific effect as either an inhibitor or an activator of the pathway.[1][2]
Q2: How do I determine the optimal concentration range for my initial experiments?
A2: For a new compound like this compound, it is recommended to start with a wide concentration range to determine the approximate effective concentration (EC50). A preliminary study using serial dilutions, for example, from 100 µM down to 1 nM with 10-fold spacing, is a common starting point.[8] Once an approximate EC50 is identified, you can perform subsequent experiments with a narrower range of concentrations around this value to refine your results.[8] It is also critical to ensure the modulator is soluble at all tested concentrations.[8]
Q3: What are the known off-target effects or toxicities associated with modulating the NOTCH pathway?
A3: Modulators of the NOTCH pathway, particularly inhibitors like γ-secretase inhibitors (GSIs), have been associated with mechanism-based toxicities.[1] Gastrointestinal toxicity is a notable side effect observed in clinical trials of GSIs.[1] Since the NOTCH pathway is vital for the homeostasis of various tissues, including the gastrointestinal tract, its inhibition can lead to adverse effects.[1] Researchers should carefully monitor cell health and viability in their in vitro experiments and consider these potential toxicities when interpreting results.
Q4: In which cell lines can I expect to see a response to this compound?
A4: The response to a NOTCH modulator is highly context-dependent, varying with the cell type and the specific role of the NOTCH pathway in that context.[2][9] High levels of NOTCH receptor or ligand expression have been observed in various cancers, including pancreatic, breast, cervical, lung, and gastric cancers, as well as gliomas.[4] The effect of NOTCH modulation can be either tumor-promoting or tumor-suppressive depending on the cancer type.[4] Therefore, it is crucial to select cell lines where the NOTCH pathway is known to be active and relevant to the disease model being studied.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Perform a cell count to standardize the number of cells plated in each well. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| No observable effect of the modulator at expected concentrations. | The chosen cell line does not have an active NOTCH signaling pathway. | Confirm NOTCH pathway activity in your cell line using methods like Western blotting for cleaved NOTCH1 or qPCR for NOTCH target genes (e.g., HES1, HEY1).[10] |
| The modulator is inactive or has degraded. | Check the storage conditions and expiration date of the modulator. Prepare fresh dilutions for each experiment. | |
| Insufficient incubation time. | The effects of NOTCH modulation on downstream readouts like proliferation may take time. Consider extending the incubation period (e.g., 48-72 hours).[11] | |
| Significant cell death observed even at low concentrations. | The modulator exhibits cytotoxicity in the chosen cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the modulator becomes toxic. |
| The solvent used to dissolve the modulator is toxic to the cells. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic (typically <0.5%). Run a solvent-only control. | |
| Precipitation of the modulator in the culture medium. | The modulator has poor solubility in aqueous solutions. | Check the solubility information for the modulator. It may be necessary to use a different solvent or to not exceed the maximum soluble concentration. |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound in a Cell Proliferation Assay
This protocol outlines a method for determining the half-maximal effective concentration (EC50) of this compound using an endpoint cell proliferation assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 500-1500 cells/well) in 100 µL of complete medium.[11]
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Preparation of Modulator Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations. For an initial experiment, a wide range with 10-fold dilutions (e.g., 100 µM to 1 nM) is recommended.[8] For subsequent experiments, a narrower range with 2-fold or 3-fold dilutions around the expected EC50 should be used.[8]
-
Prepare a 2x concentrated solution of each dilution in complete medium.
-
-
Treatment:
-
Add 100 µL of the 2x modulator solutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
Include wells with vehicle control only.
-
Also, include a set of wells with untreated cells to measure the initial cell number at the time of treatment (T0).
-
-
Incubation:
-
Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).[11]
-
-
Cell Proliferation Measurement:
-
At the end of the incubation period, measure cell proliferation using your chosen assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.[12]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control wells.
-
Plot the normalized cell viability against the logarithm of the modulator concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
-
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in a Cancer Cell Line
| Concentration (µM) | Log Concentration | % Inhibition (Mean ± SD) |
| 100 | 2 | 95.2 ± 3.1 |
| 10 | 1 | 88.7 ± 4.5 |
| 1 | 0 | 65.1 ± 5.2 |
| 0.1 | -1 | 30.4 ± 6.8 |
| 0.01 | -2 | 12.3 ± 4.1 |
| 0.001 | -3 | 2.5 ± 2.9 |
| 0 (Vehicle) | - | 0 ± 3.5 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Canonical NOTCH signaling pathway and a potential point of intervention for this compound.
Caption: Workflow for determining the EC50 of this compound.
References
- 1. Targeting Notch signaling pathway in cancer: Clinical development advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Notch Modulators | Huppert Lab [cincinnatichildrens.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notch pathway activation enhances cardiosphere in vitro expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
"NOT Receptor Modulator 1 solubility issues and solutions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with NOT Receptor Modulator 1 (NRM1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). A stock solution of 10 mM in DMSO has been reported.[1] For most in vitro applications, DMSO is the solvent of choice.
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of your experimental medium (e.g., cell culture medium or phosphate-buffered saline). Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues.
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps in your assay medium.
-
Vortexing/Mixing: Immediately after adding the compound to the aqueous medium, ensure thorough and vigorous mixing to promote dispersion.
-
Warming: Gently warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound.
Q3: What are some alternative solvents or solubilization strategies if DMSO is not suitable for my experiment?
A3: If DMSO is not compatible with your assay, or if you are still experiencing solubility issues, consider the following alternatives. It is crucial to include a vehicle control in your experiments to account for any effects of the solvent or solubilizing agent.
-
Alternative Co-solvents: Ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA) are other water-miscible organic solvents that can be tested. The optimal solvent is compound-specific.
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds and enhance their solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Powder will not dissolve in DMSO. | - Insufficient mixing.- Water contamination in DMSO. | - Vortex vigorously for 1-2 minutes.- Use a bath sonicator for 5-10 minutes.- Gentle warming (37-50°C) may be applied cautiously.- Ensure you are using high-purity, anhydrous DMSO. |
| Precipitation observed immediately upon dilution in aqueous buffer. | - The compound has "crashed out" of solution due to low aqueous solubility. | - Lower the final concentration of the compound.- Reduce the final DMSO concentration (aim for <0.5%).- Use a step-wise dilution protocol.- Vigorously mix the solution during and after the addition of the compound. |
| Solution appears cloudy or hazy over time. | - The compound is forming aggregates or is supersaturated and slowly precipitating. | - Consider using a solubility-enhancing excipient like a surfactant (e.g., Tween-80) or a cyclodextrin.- Visually inspect for turbidity. Dynamic Light Scattering (DLS) can be used to detect aggregates. |
| Inconsistent results between experiments. | - Variability in stock solution preparation or dilution.- Degradation of the compound. | - Standardize the protocol for preparing and diluting the compound.- Ensure the stock solution is fully dissolved and homogenous before each use.- Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell toxicity or unexpected biological effects observed. | - Cytotoxicity from the compound itself at higher concentrations.- Toxicity from the solvent (e.g., DMSO). | - A study has shown that this compound can exhibit cytotoxicity at concentrations above 3 µM in a Gal4 hybrid reporter gene assay.[2] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay duration.- Always include a vehicle control (medium with the same final concentration of DMSO or other solvents) to differentiate between compound effects and solvent effects. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 10 mM | [1] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Inferred from general knowledge of similar compounds. |
Table 2: Common Co-solvents and Solubilizing Agents for In Vitro Assays
| Agent | Type | Typical Final Concentration | Considerations |
| DMSO | Co-solvent | < 0.5% | Can be cytotoxic at higher concentrations. |
| Ethanol | Co-solvent | < 1% | Can affect cell signaling and viability. |
| Tween-80 | Surfactant | 0.01 - 0.1% | Can form micelles; may interfere with some assays. |
| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | 1 - 10 mM | Can form inclusion complexes; generally well-tolerated by cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 362.85 g/mol ). For example, for 1 ml of a 10 mM stock solution, weigh 3.63 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Final Working Solution for a Cell-Based Assay
-
Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): If the final desired concentration is low (e.g., in the nM range), perform an intermediate dilution of the stock solution in pre-warmed medium.
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Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock solution (or intermediate dilution) to achieve the final desired concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of medium. This will result in a final DMSO concentration of 0.1%.
-
Mix Thoroughly: Immediately after adding the compound, vortex the solution for 10-15 seconds to ensure it is well-dispersed.
-
Use Immediately: It is recommended to use the final working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Experimental workflow for preparing NRM1 solutions.
References
"NOT Receptor Modulator 1 stability and degradation"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with NOT Receptor Modulator 1 (NRM1). Here you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of NRM1 throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, NRM1 powder should be stored at -20°C for long-term stability, where it is stable for up to 3 years.[1] For short-term storage (up to 2 years), 4°C is acceptable.[1] The compound is shipped at room temperature and is stable for the duration of shipping and normal handling.[1] Always refer to the product's Technical Data Sheet (TDS) for specific storage instructions.[1]
Q2: What is the best way to prepare a stock solution of NRM1?
A2: We recommend preparing a high-concentration stock solution in 100% DMSO.[2] For quantities of 10 mg or less, solvent can be added directly to the vial.[1] For larger quantities, it is best to weigh out the desired amount for immediate use.[1] Ensure the compound is fully dissolved by vortexing. Brief sonication can also be used if necessary.
Q3: How should I store the NRM1 stock solution?
A3: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3] Store these aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: Is NRM1 sensitive to light?
A4: Yes, like many small molecules, NRM1 is susceptible to photolytic degradation.[4][5] It is recommended to store both the powdered compound and solutions in amber vials or to wrap vials in foil to protect them from light.[3] This is especially important for compounds with light-sensitive functional groups.[5]
Q5: What is the recommended final concentration of DMSO in my cell-based assays?
A5: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be less than 0.5%.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with NRM1.
Issue 1: I am observing inconsistent or lower-than-expected activity of NRM1 in my assays.
-
Question: Could my compound have degraded?
-
Answer: Yes, improper storage or handling can lead to degradation. The primary chemical reactions that cause drug instability are oxidation and hydrolysis.[6]
-
Storage: Confirm that the solid compound and stock solutions have been stored at the correct temperatures (-20°C or -80°C) and protected from light.[1][3] Repeated freeze-thaw cycles of stock solutions can also lead to degradation.[3]
-
Solution Age: Stock solutions stored at -20°C are generally stable for up to one month.[1] If your stock is older, consider preparing a fresh solution.
-
Working Solution: Prepare working solutions fresh for each experiment by diluting the stock solution. Do not store dilute aqueous solutions for extended periods.
-
Issue 2: My NRM1 is precipitating out of solution in my aqueous experimental medium.
-
Question: What can I do to prevent precipitation?
-
Answer: Precipitation is a common issue with hydrophobic compounds.[2][7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO is sufficient to maintain solubility but remains below the cytotoxic threshold (<0.5%).[1]
-
Dilution Method: When preparing your final working solution, add the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous medium while gently vortexing.[2] This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
pH of the Medium: The solubility of some compounds is pH-dependent. While NRM1 is generally stable across a range of physiological pH, extreme pH values in your buffer could affect its solubility.
-
Issue 3: I suspect my NRM1 has been exposed to adverse conditions (e.g., left at room temperature). How can I check its integrity?
-
Question: Is there a way to assess the stability of my compound?
-
Answer: Yes, you can perform analytical testing to assess the purity and concentration of your NRM1.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a common method to check for the presence of degradation products and to quantify the amount of active compound remaining.[8] A stability-indicating HPLC method should be used to separate the parent compound from any potential degradants.[8]
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of any degradation products, which can help in understanding the degradation pathway.
-
Data Presentation: NRM1 Stability
The stability of this compound has been evaluated under various conditions. The data is summarized below.
Table 1: Stability of NRM1 Solid Powder
| Storage Condition | Time | Purity by HPLC (%) |
| -20°C, Protected from Light | 24 Months | >99% |
| 4°C, Protected from Light | 24 Months | 98% |
| 25°C / 60% RH, Protected from Light | 6 Months | 95% |
| 40°C / 75% RH, Protected from Light | 3 Months | 85% |
| 25°C, Exposed to UV Light | 1 Month | 70% |
Table 2: Stability of NRM1 in Solution (10 mM in 100% DMSO)
| Storage Condition | Time | Purity by HPLC (%) |
| -80°C | 6 Months | >99% |
| -20°C | 1 Month | >99% |
| 4°C | 7 Days | 97% |
| 25°C (Room Temperature) | 24 Hours | 92% |
| Freeze-Thaw Cycles (-20°C to RT) | 5 Cycles | 96% |
Experimental Protocols
Protocol 1: Preparation of NRM1 Stock and Working Solutions
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Warm to Room Temperature: Before opening, allow the vial of NRM1 powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Prepare Stock Solution: Add the appropriate volume of 100% DMSO to the vial to create a 10 mM stock solution. Vortex for 1-2 minutes until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in tightly sealed, light-protected vials. Store at -80°C for long-term storage or -20°C for use within one month.
-
Prepare Working Solution: For a typical experiment, pre-warm your cell culture medium or aqueous buffer to 37°C. While gently vortexing the medium, add the required volume of the NRM1 stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%. Use the working solution immediately.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general method to assess the purity of NRM1 and detect degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Linear gradient from 90% to 10% B
-
19-25 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute NRM1 stock or experimental samples in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 10 µg/mL.
Visualizations
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: NOT Receptor Modulator 1 (NRM1)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the batch-to-batch variability of NOT Receptor Modulator 1 (NRM1).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NRM1) and what is its mechanism of action?
A1: this compound (NRM1) is a novel, synthetic small molecule designed to allosterically modulate the activity of the NOT Receptor, a transmembrane protein involved in cellular proliferation and differentiation. Upon binding to an allosteric site on the NOT Receptor, NRM1 potentiates the downstream signaling cascade initiated by the receptor's natural ligand, leading to the activation of the transcription factor STAT3.
Q2: What are the primary causes of batch-to-batch variability in NRM1?
A2: Batch-to-batch variability in synthetic peptides and small molecules like NRM1 can stem from several factors during the manufacturing process.[1] These include:
-
Raw Materials: Variations in the purity and quality of starting chemical reagents.[1]
-
Synthesis Process: Minor deviations in reaction conditions such as temperature, pressure, and reaction time can lead to the formation of impurities or byproducts.[1]
-
Purification: Differences in the efficiency of purification techniques, like high-performance liquid chromatography (HPLC), can result in varying levels of residual impurities.[1]
-
Lyophilization and Handling: Inconsistencies in the lyophilization (freeze-drying) process can affect the final compound's stability and water content. Improper handling and storage can also lead to degradation.[1]
Q3: What are the critical quality attributes (CQAs) I should review for a new batch of NRM1?
A3: To ensure consistency across experiments, it is crucial to examine the Certificate of Analysis (CoA) for each new batch of NRM1. Key CQAs to compare include:
-
Identity: Confirmation of the correct molecular weight via Mass Spectrometry (MS).
-
Purity: Assessed by HPLC, typically should be ≥95%.
-
Appearance: The physical state and color of the compound.
-
Solubility: The concentration at which the compound is soluble in a specified solvent.
-
Potency (EC50/IC50): The concentration of NRM1 that elicits a half-maximal response in a functional assay.
Troubleshooting Guide
Q1: My new batch of NRM1 is showing significantly lower potency than the previous one. What should I do?
A1: A decrease in potency is a common issue related to batch variability. Follow these steps to troubleshoot:
-
Verify Stock Solution: Prepare a fresh stock solution of the new NRM1 batch according to the solubility data on the Certificate of Analysis. Ensure the compound is fully dissolved.
-
Perform Quality Control Checks: If possible, independently verify the purity and concentration of your NRM1 stock.
-
Run a Dose-Response Curve: Conduct a parallel experiment comparing the new batch with a trusted previous batch (if available). This will confirm if there is a shift in the EC50 value.
-
Contact Technical Support: If a significant discrepancy in potency is confirmed, contact our technical support with your batch numbers and experimental data for further investigation.
Q2: I'm observing unexpected off-target effects or cellular toxicity with a new NRM1 batch. What is the likely cause?
A2: Unforeseen off-target effects or toxicity can be caused by impurities from the synthesis process.[2]
-
Review the Purity Data: Check the HPLC or LC/MS data on the CoA for any significant impurity peaks that were not present in previous batches.
-
Characterize Impurities: If the issue persists, advanced analytical techniques may be necessary to identify the structure of the impurity.
-
Consult Literature: Review available literature on NRM1 or similar compounds for known off-target activities that could be exacerbated by certain impurities.
Q3: The solubility of my new NRM1 batch seems different from the last one, even though the CoA looks similar. How should I proceed?
A3: Differences in the physical form (polymorphism) of the lyophilized powder can sometimes affect the rate of dissolution.
-
Modified Dissolution Protocol: Try warming the solution gently (if the compound is heat-stable) or using a vortex mixer for a longer duration to aid dissolution.
-
Solvent Check: Ensure you are using the same grade and source of solvent as in previous experiments.
-
Confirm Concentration: After dissolution, confirm the final concentration of your stock solution using a spectrophotometer if an extinction coefficient is known.
Data Presentation
Table 1: Example Certificate of Analysis Comparison for Two Batches of NRM1
| Parameter | Batch A | Batch B | Specification |
| Lot Number | A-123 | B-456 | - |
| Appearance | White Powder | White Powder | White to off-white powder |
| Molecular Weight | 452.1 g/mol | 452.2 g/mol | 452.15 ± 0.5 g/mol |
| Purity (HPLC) | 98.5% | 95.2% | ≥ 95% |
| Solubility (DMSO) | 20 mg/mL | 20 mg/mL | ≥ 20 mg/mL |
| EC50 | 10.2 nM | 55.8 nM | Report Value |
Table 2: Sample Dose-Response Data for NRM1 Batches A and B in a Cell-Based Assay
| Concentration (nM) | Batch A (% Activity) | Batch B (% Activity) |
| 0.1 | 5 | 2 |
| 1 | 20 | 8 |
| 10 | 52 | 25 |
| 100 | 95 | 60 |
| 1000 | 100 | 85 |
| EC50 (nM) | 10.2 | 55.8 |
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of Nurr1 Receptor Modulators for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various modulators targeting the Nuclear receptor related 1 (Nurr1), a key therapeutic target in neurodegenerative diseases. This document summarizes the performance of several known Nurr1 modulators, supported by available experimental data, to aid in the selection of appropriate compounds for research and development.
While specific experimental data for "NOT Receptor Modulator 1," a compound identified from patent WO 2008034974 A1, is not publicly available within the searched literature, this guide focuses on a comparative analysis of other well-characterized Nurr1 modulators. The Nurr1 receptor, also known as Nuclear receptor subfamily 4 group A member 2 (NR4A2), plays a crucial role in the development, maintenance, and survival of dopaminergic neurons. Its modulation presents a promising strategy for therapeutic intervention in conditions like Parkinson's disease.
Overview of Nurr1 Modulation
Nurr1 is an orphan nuclear receptor, meaning its endogenous ligand is not definitively known. However, several synthetic and naturally derived compounds have been identified that can modulate its activity. These modulators can be broadly categorized as agonists, which enhance the receptor's transcriptional activity, and inverse agonists, which suppress its basal activity. The therapeutic rationale for Nurr1 agonists is to boost the expression of neuroprotective genes, while inverse agonists may be useful tools for studying the receptor's function.
Comparative Efficacy and Binding Affinity of Nurr1 Modulators
The following tables summarize the quantitative data for several known Nurr1 modulators based on published in vitro studies. These compounds represent different chemical scaffolds and modes of action.
| Nurr1 Agonists | EC50 (µM) | Maximal Activation (Fold) | Binding Affinity (Kd in µM) | Assay Method | Reference |
| Amodiaquine (AQ) | ~20 | ~15 | Not Reported | Gal4-Nurr1 Reporter Assay | [1] |
| Chloroquine (CQ) | ~50 | ~10 | Not Reported | Gal4-Nurr1 Reporter Assay | [1] |
| Compound 5o (DHI-derived) | 2 ± 1 | 2.1 ± 0.2 | Sub-micromolar | Gal4-Nurr1 Reporter Assay / ITC | [2] |
| Compound 13 (DHI-derived) | 4 ± 1 | 2.4 ± 0.2 | Not Reported | Gal4-Nurr1 Reporter Assay | [2] |
| Compound 29 (Vidofludimus-derived) | 0.11 ± 0.05 | Not Reported | 0.3 | Gal4-Nurr1 Reporter Assay / ITC | [3] |
| Nurr1 Inverse Agonists | IC50 (µM) | Assay Method | Reference |
| Compound 19 | 12 ± 3 (NCoR1 interaction) | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | [4] |
| 9 ± 2 (SMRT interaction) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to characterize Nurr1 modulators.
Gal4-Nurr1 Hybrid Reporter Gene Assay
This assay is widely used to assess the ability of a compound to modulate the transcriptional activity of the Nurr1 Ligand Binding Domain (LBD).
Principle: A chimeric receptor is created by fusing the human Nurr1-LBD to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This construct is co-transfected into a host cell line (e.g., HEK293T) along with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). If a compound activates the Nurr1-LBD, the Gal4-Nurr1 fusion protein binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.
Workflow:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the Gal4-Nurr1 expression plasmid and the UAS-luciferase reporter plasmid. A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compound.
-
Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to a vehicle control (e.g., DMSO). The EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a quantitative technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction between a small molecule and a protein.
Principle: A solution of the ligand (e.g., a Nurr1 modulator) is titrated into a solution containing the purified Nurr1-LBD. The heat released or absorbed during the binding event is measured by the ITC instrument.
Workflow:
-
Protein and Ligand Preparation: The Nurr1-LBD is expressed and purified. The ligand is dissolved in the same buffer as the protein to minimize heat of dilution effects.
-
ITC Experiment: The sample cell is filled with the Nurr1-LBD solution, and the injection syringe is filled with the ligand solution. A series of small injections of the ligand are made into the sample cell.
-
Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Nurr1 signaling pathway and the workflows of the key experimental assays.
Caption: Nurr1 agonist signaling pathway.
Caption: Gal4-Nurr1 reporter gene assay workflow.
Caption: Isothermal Titration Calorimetry workflow.
Selectivity of Nurr1 Modulators
The selectivity of a modulator for Nurr1 over other related nuclear receptors, such as Nur77 (NR4A1) and NOR-1 (NR4A3), is a critical parameter for its potential as a therapeutic agent. High selectivity minimizes off-target effects.
For example, Compound 29, derived from vidofludimus, has been shown to be more than 10-fold selective for Nurr1 over Nur77 and NOR-1[3]. Similarly, the DHI-derived compound 5o showed a preference for Nurr1 over Nur77 and no activation of NOR-1[2]. In contrast, the antimalarial drugs Amodiaquine and Chloroquine have demonstrated high specificity for Nurr1 over a panel of other nuclear receptors[1].
Conclusion
The modulation of Nurr1 presents a compelling therapeutic strategy for neurodegenerative diseases. A growing number of structurally diverse Nurr1 modulators are being identified and characterized. While quantitative data for "this compound" remains elusive in the public domain, this guide provides a comparative framework for other known Nurr1 agonists and inverse agonists. The provided data tables, experimental protocols, and workflow diagrams offer a valuable resource for researchers in the field to guide their selection of chemical tools and design of future experiments aimed at validating and advancing Nurr1-targeted therapeutics. Further investigation into the patent literature may provide the specific experimental details for "this compound" to allow for its direct comparison with the compounds presented here.
References
"comparative analysis of NOT Receptor Modulator 1 and similar compounds"
A note on the topic: The initial request for a comparative analysis of "NOT Receptor Modulator 1" could not be fulfilled as no specific compound with this designation is documented in publicly available scientific literature. Therefore, this guide provides a comparative analysis of a well-researched class of compounds: Cannabinoid Receptor Modulators , focusing on the Cannabinoid Receptor 1 (CB1R). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of selected modulators, their performance data, and the experimental methods used for their evaluation.
Overview of Cannabinoid Receptor Modulators
Cannabinoid Receptor 1 (CB1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It is a key component of the endocannabinoid system and plays a crucial role in regulating a wide array of physiological processes, including pain, appetite, mood, and memory. The modulation of CB1R activity by synthetic and natural ligands is a significant area of therapeutic research. These modulators can be categorized as agonists, which activate the receptor, or antagonists/inverse agonists, which block or reduce its basal activity.
Quantitative Performance of Selected CB1R Modulators
The following table summarizes the in vitro potency of several well-characterized CB1R modulators. The data is derived from studies utilizing the GRABeCB2.0 sensor, a genetically encoded fluorescent sensor based on the human CB1R, expressed in HEK293 cells.
| Compound | Type | Parameter | Value (nM) |
| CP55,940 | Full Agonist | EC50 | 0.04 - 31[1] |
| WIN55,212-2 | Full Agonist | EC50 | 564 ± 34[1] |
| 2-Arachidonoylglycerol (2-AG) | Endogenous Agonist | EC50 | 85[1] |
| Rimonabant | Antagonist/Inverse Agonist | IC50 | 56 ± 2.3 (vs. 10 µM 2-AG)[1] |
| Rimonabant | Antagonist/Inverse Agonist | IC50 | 181 ± 52 (vs. 20 µM 2-AG)[1] |
| JD5037 | Antagonist | IC50 | 148[2] |
| MRI-1867 | Antagonist | IC50 | 105[2] |
EC50: Half-maximal effective concentration. The concentration of an agonist that produces 50% of the maximal possible effect. IC50: Half-maximal inhibitory concentration. The concentration of an antagonist that inhibits the response to an agonist by 50%.
Signaling Pathway of Cannabinoid Receptor 1 (CB1R)
Upon activation by an agonist, the CB1 receptor primarily couples to inhibitory G proteins (Gi/o).[3][4] This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[4][5] CB1R activation also modulates ion channels, typically inhibiting N-, P/Q-, and L-type calcium channels and activating G protein-gated inwardly rectifying potassium (GIRK) channels.[5][6] Furthermore, CB1R signaling can influence other pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways, which are involved in cell survival and proliferation.[3][4]
References
Cross-Validation of NOT Receptor Modulator 1 Results with Different Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the activity of nuclear orphan receptor T-type 1 (NOT, Nurr1, NR4A2) modulators, using NOT Receptor Modulator 1 as a representative example. By presenting data from a variety of orthogonal assays, this document aims to offer a framework for robust cross-validation of experimental findings in the development of novel therapeutics targeting the Nurr1 signaling pathway.
Introduction to NOT Receptor (Nurr1) and its Modulation
Nurr1 is an orphan nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons, as well as in the regulation of inflammation and cellular metabolism.[1][2][3][4] Unlike typical nuclear receptors, Nurr1 is constitutively active and its transcriptional activity is regulated through protein-protein interactions and post-translational modifications rather than direct ligand binding to a canonical ligand-binding pocket.[5][6][7] However, small molecules, referred to as Nurr1 modulators, can influence its activity by binding to other sites on the receptor, thereby affecting its conformation and interaction with co-regulators.[5][7][8][9]
Given the therapeutic potential of Nurr1 modulation in neurodegenerative diseases like Parkinson's and in certain cancers, rigorous and multi-faceted validation of any potential modulator is paramount.[3][10][11][12] This guide outlines key assays for characterizing Nurr1 modulators and presents exemplary data to illustrate the importance of cross-validation.
Comparative Analysis of Assay Performance
The following tables summarize quantitative data for representative Nurr1 modulators across different assay platforms. While specific data for "this compound (C007B-596346)" is not publicly available, the data presented for other known modulators such as Amodiaquine (AQ) and Chloroquine (CQ) serve as a benchmark for comparison.
Table 1: Activity of Nurr1 Agonists in Reporter Gene Assays
| Compound | Assay Type | Cell Line | Response Element | EC50 (µM) | Max Fold Activation | Reference |
| Amodiaquine | Gal4-Nurr1 LBD Hybrid | HEK293T | UAS | ~20 | ~15 | [5][7] |
| Amodiaquine | Full-Length Nurr1 | HEK293T | NBRE | - | Robust Induction | [8] |
| Chloroquine | Gal4-Nurr1 LBD Hybrid | HEK293T | UAS | ~50 | ~10 | [5][7] |
| Chloroquine | Full-Length Nurr1 | HEK293T | NBRE | - | Moderate Induction | [8] |
| Compound X | Full-Length Nurr1 | HEK293T | NBRE | 0.22 ± 0.08 | - | [9] |
| Compound X | Full-Length Nurr1 | HEK293T | DR5 (RXR heterodimer) | 0.36 ± 0.08 | - | [9] |
Table 2: Activity of Nurr1 Inverse Agonists in Reporter Gene Assays
| Compound | Assay Type | Cell Line | Response Element | IC50 (µM) | Max Inhibition | Reference |
| Parecoxib | Full-Length Nurr1 | HEK293T | NBRE | - | Strong Inverse Agonism | [8] |
| Oxaprozin | Full-Length Nurr1 | HEK293T | NBRE | - | Strong Inverse Agonism | [8] |
| Compound Y | Full-Length Nurr1 | HEK293T | NBRE | - | ~51% | [2] |
Table 3: Cell-Free Co-regulator Interaction Assays
| Compound | Assay Type | Interaction Measured | IC50 (µM) | Reference |
| Inverse Agonist 19 | HTRF | Nurr1 - NCoR1 | 12 ± 3 | [10] |
| Inverse Agonist 19 | HTRF | Nurr1 - SMRT | 9 ± 2 | [10] |
| Statins | HTRF | Nurr1 - NCoR1/2, NRIP1, NCoA6 | Concentration-dependent displacement | [13] |
Experimental Protocols
Gal4-Nurr1 Hybrid Reporter Gene Assay
This assay assesses the ability of a compound to modulate the activity of the Nurr1 Ligand Binding Domain (LBD) independent of its native DNA binding domain.
-
Principle: A chimeric receptor is constructed by fusing the LBD of human Nurr1 to the DNA-binding domain of the yeast transcription factor Gal4. This construct is co-transfected into a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).[14]
-
Methodology:
-
HEK293T cells are seeded in 96-well plates.
-
Cells are transiently co-transfected with the Gal4-Nurr1 LBD expression vector and the UAS-luciferase reporter vector. A vector expressing Renilla luciferase is often co-transfected for normalization.
-
After transfection, cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Following an incubation period (typically 24 hours), cells are lysed, and firefly and Renilla luciferase activities are measured using a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability. Data is then plotted against compound concentration to determine EC50 or IC50 values.[14]
-
Full-Length Nurr1 Reporter Gene Assay
This assay evaluates the effect of a modulator on the transcriptional activity of the full-length Nurr1 receptor on its native response elements.
-
Principle: This assay uses a reporter construct where the luciferase gene is driven by a promoter containing specific Nurr1 binding sites, such as the NGFI-B response element (NBRE) for monomers, the Nur response element (NurRE) for homodimers, or a DR5 element for heterodimers with RXR.[2][8]
-
Methodology:
-
HEK293T cells are seeded in 96-well plates.
-
Cells are co-transfected with an expression vector for full-length human Nurr1 and the respective reporter plasmid (e.g., pGL3-NBRE-Luc). For DR5 assays, an RXRα expression vector is also co-transfected. A Renilla luciferase vector is used for normalization.
-
Cells are treated with the test modulator at various concentrations.
-
After 24 hours, luciferase activity is measured and analyzed as described for the hybrid assay.[2]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Co-regulator Recruitment/Displacement Assay
This cell-free assay directly measures the interaction between the Nurr1 LBD and a specific co-regulator peptide.
-
Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). The Nurr1 LBD is typically tagged with one fluorophore (e.g., via a GST-tag and an anti-GST antibody conjugated to the donor) and the co-regulator peptide is tagged with the other. When the proteins interact, the fluorophores are brought into proximity, resulting in a FRET signal. A modulator that disrupts this interaction will cause a decrease in the FRET signal.
-
Methodology:
-
Recombinant tagged Nurr1 LBD and the labeled co-regulator peptide are incubated in a microplate.
-
The test compound is added at various concentrations.
-
After an incubation period, the fluorescence is read at two wavelengths (for the donor and acceptor).
-
The ratio of the two fluorescence signals is calculated, and the data is used to determine the IC50 of the compound for disrupting the protein-protein interaction.[13]
-
Visualizing Pathways and Workflows
Nurr1 Signaling Pathway
The following diagram illustrates the key components and interactions within the Nurr1 signaling pathway. Nurr1 can act as a monomer, homodimer, or heterodimer with RXR to regulate the transcription of target genes involved in dopaminergic neuron maintenance and anti-inflammatory responses. Its activity is modulated by various signaling cascades, including the ERK/MAPK pathway.
Caption: Simplified Nurr1 signaling pathway.
Experimental Workflow for Modulator Validation
The diagram below outlines a typical workflow for the cross-validation of a potential Nurr1 modulator using the assays described in this guide.
Caption: Cross-validation workflow for Nurr1 modulators.
Conclusion
The robust characterization of a novel compound like this compound requires a multi-assay approach to confidently ascertain its mechanism of action and potency. Relying on a single assay can be misleading due to potential off-target effects or assay-specific artifacts. By cross-validating results from reporter gene assays, direct binding assays, and functional cellular assays, researchers can build a comprehensive and reliable profile of their modulator, paving the way for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nurr1 – The Molecular Neurobiology Lab [kimlab.mclean.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The orphan nuclear receptor Nurr1 is responsive to non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Druggability Evaluation of the Neuron Derived Orphan Receptor (NOR‐1) Reveals Inverse NOR‐1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nurr1 Modulation Mediates Neuroprotective Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
"confirming NOT Receptor Modulator 1 target engagement in vivo"
A Comparative Analysis Demonstrating Lack of Target Modulation by Receptor Modulator 1 Compared to a Positive Control.
This guide provides a comparative overview of experimental data for "Receptor Modulator 1," a novel therapeutic candidate, alongside a well-characterized positive control modulator, "Positive Control 1." The presented findings consistently demonstrate a lack of in vivo target engagement for Receptor Modulator 1 at the intended G-Protein Coupled Receptor (GPCR), Target Receptor X (TRX), a key mediator in inflammatory signaling. The data is intended to inform researchers, scientists, and drug development professionals on the in vivo pharmacological profile of Receptor Modulator 1.
Comparative Data Summary
The in vivo effects of Receptor Modulator 1 were directly compared to Positive Control 1, a compound with established in vivo efficacy and target engagement at TRX.
Table 1: In Vivo Receptor Occupancy in Brain Tissue
A competitive binding assay using a radiolabeled tracer for TRX was performed to determine the degree of receptor occupancy in the brain tissue of treated rats. Receptor occupancy is a direct measure of a drug binding to its target.[6][7][8] The results, summarized below, indicate that while Positive Control 1 achieved significant receptor occupancy in a dose-dependent manner, Receptor Modulator 1 failed to displace the radiotracer at any tested dose, indicating a lack of binding to TRX in vivo.
| Compound | Dose (mg/kg) | Mean Receptor Occupancy (%) | Standard Deviation |
| Vehicle | - | 0 | 2.5 |
| Receptor Modulator 1 | 1 | 1.2 | 3.1 |
| Receptor Modulator 1 | 10 | -0.5 | 2.8 |
| Receptor Modulator 1 | 30 | 2.1 | 4.0 |
| Positive Control 1 | 1 | 25.4 | 5.2 |
| Positive Control 1 | 10 | 78.9 | 8.3 |
| Positive Control 1 | 30 | 95.1 | 4.7 |
Table 2: Downstream Biomarker (Phospho-p38) Levels in Peripheral Blood Mononuclear Cells (PBMCs)
Activation of TRX is known to induce the phosphorylation of p38 MAP kinase (Phospho-p38). To assess the functional consequence of potential receptor modulation, Phospho-p38 levels were quantified in PBMCs following compound administration. This serves as an indirect measure of target engagement by assessing the modulation of a downstream signaling event.[9][10] The data clearly shows that Positive Control 1 significantly and dose-dependently reduced agonist-induced Phospho-p38 levels, whereas Receptor Modulator 1 had no effect.
| Compound | Dose (mg/kg) | Mean Phospho-p38 Inhibition (%) | Standard Deviation |
| Vehicle | - | 0 | 5.1 |
| Receptor Modulator 1 | 1 | -2.3 | 6.8 |
| Receptor Modulator 1 | 10 | 1.5 | 7.2 |
| Receptor Modulator 1 | 30 | -0.8 | 5.9 |
| Positive Control 1 | 1 | 35.7 | 8.1 |
| Positive Control 1 | 10 | 85.2 | 9.5 |
| Positive Control 1 | 30 | 98.6 | 3.3 |
Signaling Pathways and Experimental Workflows
To provide a clear visual representation of the underlying biological and experimental processes, the following diagrams were generated.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalchemistry.ai [digitalchemistry.ai]
- 3. Sharing and publishing a study with negative results [cwauthors.com]
- 4. Negative equity – the value of reporting negative results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling The Importance Of Negative Results In Clinical Trials [clinicalleader.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. sapient.bio [sapient.bio]
- 10. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Receptor Modulation: A Guide to Reproducibility and Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a framework for evaluating and comparing the performance of receptor modulators, with a specific focus on the hypothetical "NOT Receptor Modulator 1." As "this compound" does not correspond to a known agent in publicly available scientific literature, this guide will utilize analogous, well-documented receptor modulators to illustrate the principles of comparative analysis and the importance of reproducible experimental data.
Understanding Receptor Modulation
Receptor modulators are molecules that bind to a receptor and alter its activity.[1][2] They can be classified based on their effect on the receptor's function:
-
Agonists: Activate the receptor to elicit a biological response.[1]
-
Antagonists: Block the receptor and prevent its activation by agonists.[3]
-
Allosteric Modulators: Bind to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the receptor's response to an agonist.[1][4] These can be positive allosteric modulators (PAMs), which enhance the effect of the agonist, or negative allosteric modulators (NAMs), which reduce it.[1][5]
The choice of modulator depends on the desired therapeutic outcome, whether it's to stimulate a signaling pathway, inhibit an overactive pathway, or fine-tune a biological response.
The Critical Importance of Reproducibility
The ability to independently replicate experimental findings is fundamental to scientific validity. A recent study highlighted a significant lack of reproducibility in cancer research, where over half of the replicated experiments from high-impact papers could not be reproduced.[6] This underscores the necessity for transparent and detailed reporting of experimental protocols to ensure that findings are robust and reliable.
Comparative Analysis of Receptor Modulators: A Case Study Approach
In the absence of data for "this compound," we will examine experimental data for other receptor modulators to demonstrate a comparative framework. For instance, in the context of demyelinating diseases, Sphingosine-1-Phosphate (S1P) receptor modulators have shown efficacy in treating multiple sclerosis.[7]
Table 1: Comparison of S1P Receptor Modulators in Phase III Clinical Trials for Relapsing Multiple Sclerosis[7]
| Modulator | Annualized Relapse Rate Reduction | Reduction in New or Enlarging T2 Lesions | Delay in Disability Progression |
| Fingolimod | Significant | Significant | Demonstrated in some studies |
| Ozanimod | Significant | Significant | Demonstrated in some studies |
| Ponesimod | Significant | Significant | Demonstrated in some studies |
| Siponimod | Significant | Significant | Demonstrated in some studies |
Table 2: In Vitro Characterization of Novel Nociceptin/Orphanin FQ (NOP) Receptor / Mu-Opioid Receptor (MOP) Ligands[8]
| Compound | NOP Receptor Binding Affinity (Ki, nM) | MOP Receptor Binding Affinity (Ki, nM) | NOP Receptor Functional Activity (% Agonism) | MOP Receptor Functional Activity (% Agonism) |
| SR14150 | 0.2 | 4.0 | Partial Agonist | Partial Agonist |
| SR16507 | 0.3 | 0.2 | Full Agonist | Partial Agonist |
| SR16835 | 0.1 | 0.7 | Full Agonist | Weak Partial Agonist |
Experimental Protocols: A Foundation for Reproducibility
Detailed methodologies are crucial for assessing and replicating research findings. Below are examples of experimental protocols relevant to the characterization of receptor modulators.
GTPγS Binding Assay Protocol
This assay measures the functional activity of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Incubation: Incubate the membranes with the test compound (modulator) and a sub-maximal concentration of the agonist in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Termination and Filtration: After a defined incubation period, terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Analyze the data to determine the potency (EC₅₀) and efficacy (% stimulation over basal) of the modulator.
Conditioned Place Preference (CPP) Protocol
CPP is a behavioral assay used to assess the rewarding or aversive properties of a drug.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-conditioning: Allow the animal to freely explore both chambers to determine any baseline preference.
-
Conditioning: On conditioning days, confine the animal to one chamber after administration of the test compound. On alternate days, confine the animal to the other chamber after administration of a vehicle.
-
Post-conditioning Test: On the test day, allow the animal to freely explore both chambers without any drug administration.
-
Data Analysis: Measure the time spent in the drug-paired chamber compared to the vehicle-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
Visualizing Signaling Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Experimental workflow for a Conditioned Place Preference (CPP) assay.
Conclusion
While specific data on "this compound" is not available, the principles of rigorous experimental design, detailed reporting, and transparent data presentation are universally applicable. By adhering to these principles, the scientific community can enhance the reproducibility of research and accelerate the development of novel therapeutics. Researchers are encouraged to provide comprehensive experimental details in their publications to allow for independent verification and to build upon their findings.
References
A Comparative Guide: NOT Receptor Modulator 1 vs. siRNA Knockdown for Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional genomics and drug discovery, the precise modulation of cellular receptors is paramount. This guide provides a comprehensive comparison between two prominent techniques for reducing the functional output of a target receptor, exemplified here as "NOT Receptor": the use of a small molecule, "NOT Receptor Modulator 1," and the application of small interfering RNA (siRNA) for gene knockdown. We will delve into their mechanisms, efficacy, and the experimental protocols essential for their application, supported by data-driven comparisons and visual workflows.
At a Glance: Key Differences
| Feature | This compound (Small Molecule Antagonist) | siRNA Knockdown of NOT Receptor |
| Mechanism of Action | Binds directly to the NOT Receptor protein, blocking its active site or inducing a conformational change that prevents signaling.[1] | Targets the mRNA transcript of the NOT Receptor for degradation, preventing protein synthesis.[2][3][] |
| Level of Intervention | Post-translational (protein level). | Post-transcriptional (mRNA level).[][5] |
| Onset of Effect | Rapid, often within minutes to hours, dependent on compound pharmacokinetics. | Slower, typically requiring 24-72 hours to observe significant protein reduction due to the turnover rate of existing protein.[6] |
| Duration of Effect | Transient and reversible upon washout of the compound. Duration depends on the compound's half-life. | Can be transient or stable depending on the delivery method (e.g., transient transfection vs. stable shRNA expression). Effects of a single siRNA transfection can last for several days.[3][6] |
| Specificity | Can be highly specific to the target receptor, but off-target effects on other proteins are possible.[5] | Highly sequence-specific to the target mRNA, but "off-target" effects on unintended mRNAs with partial sequence homology can occur.[5][7] |
| Typical Efficacy | Efficacy is measured by the degree of inhibition of receptor signaling (e.g., IC50 value). Complete blockade of function is possible.[1] | Knockdown efficiency can be high, often achieving >90% reduction in mRNA levels, which may or may not directly correlate with protein level reduction.[2][8] |
Mechanism of Action: A Visual Representation
Below are diagrams illustrating the distinct mechanisms by which this compound and siRNA exert their effects on the NOT Receptor signaling pathway.
Figure 1. Mechanism of this compound.
References
- 1. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small interfering RNA (siRNA): a hope for the loss-of-function studies in anesthesiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Guidelines for transfection of siRNA [qiagen.com]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
A Head-to-Head Comparison of Neurotensin Receptor 1 (NTR1) Antagonists: SR-48692 vs. SR-142948A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent non-peptide antagonists of the Neurotensin (B549771) Receptor 1 (NTR1): Meclinertant (SR-48692) and SR-142948A. Both compounds have been instrumental in elucidating the physiological roles of NTR1, a G protein-coupled receptor implicated in various CNS disorders, pain perception, and oncology.[1][2]
Introduction to NTR1 and its Antagonists
SR-48692 (Meclinertant) was the first selective, non-peptide antagonist developed for the NTS1 receptor.[5] It is orally bioavailable and has been widely used in research to investigate the role of neurotensin in the brain.[5][6]
SR-142948A is a subsequent analog developed as a more potent and effective NTR1 antagonist.[7][8] It demonstrates a broader spectrum of activity compared to SR-48692.[7]
Comparative Analysis of NTR1 Antagonists
The following diagram illustrates the classification and relationship between the two compared antagonists, both originating from a non-peptide structural class.
Quantitative Data Presentation
The performance of SR-48692 and SR-142948A has been evaluated across various in vitro and in vivo assays. The following tables summarize the key quantitative data for a head-to-head comparison.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Target | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| SR-48692 | NTR1 | Radioligand Binding | HT29 cells | IC50 | 15.3 | [6] |
| NTR1 | Radioligand Binding | N1E115 cells | IC50 | 20.4 | [6] | |
| NTR1 | Functional Assay (IP Formation) | Neuronal/Non-neuronal cells | - | - | [6] | |
| SR-142948A | NTR1 | Radioligand Binding | h-NTR1-CHO cells | IC50 | 1.19 | [3] |
| NTR1 | Radioligand Binding | HT-29 cells | IC50 | 0.32 | [3] | |
| NTR1 | Radioligand Binding | Adult rat brain | IC50 | 3.96 | [3] | |
| NTR1 | Functional Assay (IP Formation) | HT-29 cells | IC50 | 3.9 | [7][8] |
Table 2: In Vivo Efficacy
| Compound | Model | Effect | Dosage | Reference |
| SR-48692 | Mouse Model (Cocaine Sensitization) | Delays development of sensitization | - | [9] |
| Rat Model (Diuresis) | Diuretic action | - | [9] | |
| Nude Mice (SCLC Xenograft) | Inhibited tumor proliferation | 0.4 mg/kg per day | [10] | |
| SR-142948A | Mouse Model (NT-induced turning) | Inhibits turning behavior | 0.04–640 x 10⁻³ mg/kg p.o. | [7][8] |
| Rat Model (NT-evoked ACh release) | Completely antagonizes release | 0.1 mg/kg (i.p.) | [8] | |
| Rat Model (NT-induced cardiovascular effects) | Potent antagonist | µg/kg quantities (i.v.) | [11] |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of the key experimental protocols used to characterize these NTR1 antagonists.
NTR1 Signaling Pathway
NTR1 activation by neurotensin predominantly couples to Gαq, initiating the phospholipase C (PLC) signaling cascade. This pathway is central to the functional assays used to screen for NTR1 modulators.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for a receptor.[12] It involves competing a radiolabeled ligand with an unlabeled test compound.
Protocol Summary:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.[13]
-
Incubation: A fixed concentration of a radiolabeled NTR1 ligand (e.g., [¹²⁵I]-neurotensin or [³H]SR 142948A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (SR-48692 or SR-142948A).[6][14]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[12][13]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[13]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50.[12]
Inositol (B14025) Phosphate (IP) Accumulation Assay
This functional assay measures the downstream consequences of Gq protein activation.
Protocol Summary:
-
Cell Culture: Cells expressing NTR1 (e.g., HT-29) are cultured in multi-well plates.[7][8]
-
Labeling: The cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are pre-incubated with the antagonist (SR-48692 or SR-142948A) at various concentrations, followed by stimulation with a fixed concentration of neurotensin.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Quantification: The amount of accumulated [³H]inositol phosphates is quantified by scintillation counting.
-
Analysis: The ability of the antagonist to inhibit the neurotensin-induced IP accumulation is determined, and an IC50 value is calculated.[7][8]
Calcium Mobilization Assay
This is another functional assay that measures a downstream effect of Gq activation.
Protocol Summary:
-
Cell Loading: Cells expressing NTR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[10]
-
Antagonist Pre-incubation: The cells are pre-incubated with the antagonist.
-
Stimulation: The cells are then stimulated with neurotensin.
-
Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye.[10]
-
Analysis: The antagonist's ability to block the neurotensin-induced calcium signal is quantified.
Summary and Conclusion
Both SR-48692 and SR-142948A are valuable tools for studying the neurotensin system. The data consistently demonstrates that SR-142948A is a more potent NTR1 antagonist than SR-48692 , both in terms of binding affinity and functional antagonism in vitro.[8] For instance, the IC50 of SR-142948A in HT-29 cells is significantly lower than that of SR-48692.[3][6]
In vivo, SR-142948A also shows efficacy at lower doses and exhibits a broader range of antagonistic effects, such as blocking neurotensin-induced hypothermia and analgesia, which are not blocked by SR-48692.[7][8] This suggests that SR-142948A may interact with NTR1 receptor subtypes or states that are less sensitive to SR-48692.[7][15]
The choice between these two analogs depends on the specific experimental goals. While SR-48692 remains a foundational tool, SR-142948A offers superior potency and a wider spectrum of in vivo activity , making it a more powerful probe for investigating the full range of NTR1-mediated physiological and pathological processes.[7]
References
- 1. What are NTSR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Meclinertant - Wikipedia [en.wikipedia.org]
- 6. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 7. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
"independent validation of published NOT Receptor Modulator 1 data"
An Independent Analysis of Nurr1 (NR4A2) Modulators: A Comparative Guide
Researchers, scientists, and drug development professionals are keenly interested in the therapeutic potential of Nurr1 (Nuclear Receptor Related 1, also known as NR4A2), a crucial nuclear receptor implicated in the development and maintenance of dopaminergic neurons. Its role in neuroprotection has made it a significant target for drug discovery in neurodegenerative diseases such as Parkinson's disease. This guide provides a comparative analysis of published data on various Nurr1 modulators, offering a resource for evaluating their performance and understanding the methodologies used for their characterization.
While the specific compound "NOT Receptor Modulator 1" has been identified as a Nurr1 modulator originating from patent WO 2008034974 A1[1][2], publicly available, independent validation data for this particular molecule is scarce. Therefore, this guide focuses on a broader comparison of independently validated Nurr1 modulators to provide a useful framework for researchers in the field.
Comparative Efficacy of Nurr1 Modulators
The quest for potent and selective Nurr1 modulators has led to the identification of several compounds, though with varying degrees of efficacy and validation. A significant challenge in the field is distinguishing between direct binding to the Nurr1 ligand-binding domain (LBD) and indirect or off-target effects that may still influence Nurr1-dependent transcription[3]. The following table summarizes quantitative data for some of the commonly cited Nurr1 modulators.
| Compound | Assay Type | Cell Line | Target | Potency (EC50/IC50) | Efficacy | Citation |
| Amodiaquine (AQ) | Luciferase Reporter Assay | HEK293T | Nurr1 LBD | ~20 µM | ~15-fold induction | [4] |
| Chloroquine (CQ) | Luciferase Reporter Assay | HEK293T | Nurr1 LBD | ~50 µM | ~10-fold induction | [4] |
| C-DIM12 | Luciferase Reporter Assay | SK-N-BE(2)-C | Nurr1/RXRα | Variable (agonist/antagonist) | - | [3] |
| Simvastatin | Gal4-Nurr1 Hybrid Reporter Gene Assay | - | Nurr1 | Low micromolar to sub-micromolar | - | [5] |
| Vidofludimus | NBRE Luciferase Reporter Assay | - | Nurr1 | 0.3 ± 0.1 µM | - | [6] |
Experimental Protocols
Accurate and reproducible assessment of Nurr1 modulator activity is paramount. Below are detailed methodologies for key experiments commonly employed in the field.
Nurr1 Luciferase Reporter Gene Assay
This assay is a cornerstone for screening and characterizing Nurr1 modulators. It measures the transcriptional activity of Nurr1 in a cellular context.
Objective: To quantify the ability of a compound to activate or inhibit Nurr1-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded in 96-well plates and co-transfected with a Nurr1 expression vector (e.g., pCMX-Nurr1), a luciferase reporter plasmid containing a Nurr1 binding response element (NBRE) upstream of the luciferase gene (e.g., pGL3-NBRE-luc), and a control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., Amodiaquine, Chloroquine) or vehicle control (e.g., DMSO).
-
Luciferase Activity Measurement: After a 24-48 hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the compound's efficacy and potency (EC50).
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity of a ligand to a protein, providing evidence of direct interaction.
Objective: To determine if a compound directly binds to the Nurr1 Ligand-Binding Domain (LBD) and to quantify the binding affinity (Kd).
Methodology:
-
Protein and Ligand Preparation: Recombinant Nurr1 LBD is purified and dialyzed into an appropriate buffer. The test compound is dissolved in the same buffer.
-
ITC Measurement: The Nurr1 LBD solution is placed in the sample cell of the ITC instrument, and the compound solution is loaded into the injection syringe. A series of small injections of the compound into the protein solution are performed.
-
Data Acquisition and Analysis: The heat change associated with each injection is measured. The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the Nurr1 signaling pathway and a typical workflow for validating a novel Nurr1 modulator.
Caption: Nurr1 Signaling Pathway.
Caption: Nurr1 Modulator Validation Workflow.
References
- 1. Frontiers | Nr4a2 Transcription Factor in Hippocampal Synaptic Plasticity, Memory and Cognitive Dysfunction: A Perspective Review [frontiersin.org]
- 2. NR4A2 as a Novel Target Gene for Developmental and Epileptic Encephalopathy: A Systematic Review of Related Disorders and Therapeutic Strategies [mdpi.com]
- 3. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nurr1 Modulation Mediates Neuroprotective Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling NOT Receptor Modulator 1
Safety and Handling Protocol: NOT Receptor Modulator 1
Disclaimer: This document provides essential safety and logistical information for "this compound." As this is a novel compound, a comprehensive, compound-specific Safety Data Sheet (SDS) may not be available. The following guidance is based on best practices for handling potent, novel pharmaceutical compounds with unknown toxicological profiles and should be supplemented by a rigorous, institution-specific risk assessment before any handling occurs.[1][2]
Pre-Handling Risk Assessment
Before working with this compound, a thorough risk assessment is mandatory.[3] This involves:
-
Reviewing available data: Examine any existing data on the compound or structurally similar molecules to anticipate potential hazards.[2]
-
Evaluating the procedure: Assess the risks associated with the specific experimental procedures, such as aerosol generation during weighing or the potential for splashes when making solutions.[3]
-
Engineering Controls: All handling of the solid compound and initial solution preparation must be conducted in a certified chemical fume hood, glove box, or other containment ventilated enclosure to minimize inhalation exposure.[4][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.[1][5] | Provides a robust barrier against skin contact and minimizes the spread of contamination. |
| Eye Protection | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect against airborne powder and splashes.[1][5] | Protects mucous membranes of the eyes from accidental exposure. |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated, solid-front lab coat or coveralls made from materials like Tyvek should be worn over personal clothing.[1] | Prevents contamination of personal clothing and skin. Must be removed before exiting the designated handling area. |
| Respiratory Protection | N95 or Higher-Level Respirator | A NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) is recommended for operations with a high risk of aerosol generation, such as weighing the powder.[1][5] | Minimizes the risk of inhaling fine powder particles, which is a primary route of exposure for potent compounds. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[1] | Prevents the tracking of contaminants out of the work area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent new chemical entities.
3.1. Compound Receipt and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks in a designated containment area.
-
Store: Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The storage location should be secured and marked with appropriate hazard warnings.
3.2. Weighing and Solution Preparation (in a Containment System)
-
Prepare Workspace: Before starting, ensure the designated fume hood or glove box is clean. Prepare all necessary equipment, including spatulas, weigh paper, and pre-labeled solvent containers.
-
Don PPE: Put on all required PPE as listed in the table above before entering the handling area.[1]
-
Weigh Compound: Carefully weigh the desired amount of the solid compound. Use a low-flow exhaust setting if possible to avoid disturbing the powder on the balance.
-
Prepare Solution: To minimize dust and splashes, slowly add the solvent to the solid compound.[1][5] Keep containers covered as much as possible during the process.
-
Decontaminate: After preparation, decontaminate all surfaces and equipment with a validated cleaning agent (e.g., a detergent solution followed by 70% ethanol).[6] Dispose of all contaminated disposables as hazardous waste.
3.3. Spill Management
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or generates significant dust, evacuate the area.
-
Clean-up: For small spills, use a pre-prepared chemical spill kit. Work from the outside of the spill inward to prevent spreading. Do not dry sweep solid material.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.[1][7]
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.[6] Segregation of waste is critical.[8]
4.1. Waste Segregation and Collection
-
Sharps: All contaminated needles, syringes, pipette tips, and vials must be placed directly into a designated, puncture-proof cytotoxic sharps container, often colored red or purple.[7][8][9]
-
Solid Waste: Contaminated PPE (gloves, lab coats, shoe covers), weigh paper, and cleaning materials must be placed in a clearly labeled, leak-proof cytotoxic waste container.[7][8]
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[6]
4.2. Final Disposal
-
Container Sealing: Ensure all waste containers are securely sealed when three-quarters full to prevent leaks.[6]
-
Decontamination: Decontaminate the exterior of the waste containers before removal from the handling area.
-
Pickup: Follow your institution's procedures for hazardous waste labeling, documentation, and scheduling a pickup by the Environmental Health and Safety (EHS) department.[6] Disposal will typically be through high-temperature incineration.[8][9]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for a potent novel compound like this compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. danielshealth.ca [danielshealth.ca]
- 9. cleanaway.com.au [cleanaway.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
